Cimiracemate A
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
478294-16-5 |
|---|---|
Molekularformel |
C19H18O7 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
[3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H18O7/c1-25-18-6-3-12(9-17(18)23)4-7-19(24)26-11-14(20)8-13-2-5-15(21)16(22)10-13/h2-7,9-10,21-23H,8,11H2,1H3/b7-4+ |
InChI-Schlüssel |
BZBZUGSXRITWQR-QPJJXVBHSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)CC2=CC(=C(C=C2)O)O)O |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)CC2=CC(=C(C=C2)O)O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)CC2=CC(=C(C=C2)O)O)O |
Synonyme |
cimiracemate A |
Herkunft des Produkts |
United States |
Cimiracemate A: A Technical Guide to its Mechanism of Action in Macrophage Inflammation
Introduction: The Inflammatory Role of Macrophages and the Therapeutic Potential of Cimiracemate A
Macrophages are pivotal cells of the innate immune system, acting as sentinels that recognize and respond to pathogens and cellular debris.[1] Upon encountering inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, macrophages undergo activation, a process that triggers the production of a host of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α). While this response is crucial for host defense, its dysregulation can lead to chronic inflammation and the pathogenesis of numerous diseases.
Cimiracemate A, a cycloartane triterpenoid isolated from Cimicifuga species, has emerged as a promising anti-inflammatory agent.[2][3] Traditionally, extracts from Cimicifuga plants have been used in herbal medicine to treat inflammatory conditions.[2][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which Cimiracemate A exerts its anti-inflammatory effects on macrophages, with a focus on its modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Cimiracemate A's mode of action.
Core Mechanism of Action: Attenuation of Pro-inflammatory Signaling Cascades
The anti-inflammatory activity of Cimiracemate A in macrophages is primarily attributed to its ability to suppress the production of pro-inflammatory cytokines, such as TNF-α. This suppression is achieved through the modulation of critical intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response in macrophages. In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α.
Cimiracemate A has been shown to perturb this pathway by inhibiting the translocation of the p65 subunit of NF-κB to the nucleus in LPS-stimulated human primary blood macrophages.[2] This inhibitory action prevents the transcription of NF-κB target genes, thereby reducing the production of inflammatory mediators.
Figure 1: Proposed mechanism of Cimiracemate A on the NF-κB signaling pathway in macrophages.
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key regulators of cellular responses to a variety of external stimuli, including LPS. The activation of these kinases through phosphorylation plays a crucial role in the production of pro-inflammatory cytokines.
Evidence suggests that the anti-inflammatory effects of Cimiracemate A may also be mediated through the modulation of MAPK signaling.[2] While the precise targets of Cimiracemate A within this cascade are still under investigation, it is hypothesized that it may interfere with the phosphorylation and activation of one or more MAPK members, thereby contributing to the reduced expression of inflammatory genes.
Figure 2: Postulated modulation of the MAPK signaling pathway by Cimiracemate A in macrophages.
Potential Interaction with the NLRP3 Inflammasome: An Area for Future Investigation
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. The activation of the NLRP3 inflammasome is a two-step process: a priming signal, often provided by NF-κB activation, which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal, which triggers the assembly of the inflammasome complex.
While there is currently no direct evidence linking Cimiracemate A to the inhibition of the NLRP3 inflammasome, its demonstrated effect on the NF-κB pathway suggests a potential indirect role in modulating the priming step of NLRP3 activation. Furthermore, other triterpenoids have been shown to inhibit NLRP3 inflammasome activity.[5] This presents an exciting avenue for future research to determine if Cimiracemate A has a direct inhibitory effect on the assembly or activation of the NLRP3 inflammasome, which would further broaden its anti-inflammatory profile.
Quantitative Data Summary
The following table summarizes the reported inhibitory effects of Cimiracemate A on LPS-induced TNF-α production in human primary blood macrophages.[2]
| Cimiracemate A Concentration | LPS Concentration | Inhibition of TNF-α Production (%) |
| 140 µM | 1 ng/mL | 47 ± 19 |
| 140 µM | 10 ng/mL | 58 ± 30 |
Table 1: Inhibitory effect of Cimiracemate A on TNF-α production.
Experimental Protocols for Mechanistic Elucidation
To investigate the mechanism of action of Cimiracemate A, a series of well-established in vitro experiments can be performed.
Experimental Workflow
Figure 3: General experimental workflow for studying the anti-inflammatory effects of Cimiracemate A.
Macrophage Culture
-
Primary Human Blood Macrophages:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs and allow monocytes to adhere for 2-4 hours.
-
Wash away non-adherent cells.
-
Differentiate adherent monocytes into macrophages by culturing for 7-10 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF.
-
-
RAW 264.7 Murine Macrophage Cell Line:
LPS Stimulation
-
Seed macrophages in appropriate culture plates.
-
Pre-treat cells with various concentrations of Cimiracemate A (or vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) for a duration relevant to the endpoint being measured (e.g., 4-24 hours for cytokine production, 15-60 minutes for signaling protein phosphorylation).[1][8]
Measurement of TNF-α Production by ELISA
-
Collect the cell culture supernatants after treatment.
-
Perform a sandwich ELISA for TNF-α according to the manufacturer's protocol.[9][10][11][12][13]
-
Briefly, coat a 96-well plate with a capture antibody specific for TNF-α.
-
Add standards and samples to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate solution and measure the resulting colorimetric change using a microplate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
Western Blot Analysis of MAPK and NF-κB Signaling
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, and IκBα.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
NF-κB p65 Nuclear Translocation Assay
-
Immunofluorescence:
-
Grow macrophages on coverslips and treat as described above.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.[14]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the subcellular localization of p65 using a fluorescence microscope.
-
-
Nuclear and Cytoplasmic Fractionation with Western Blot:
-
After treatment, harvest the cells and perform subcellular fractionation using a commercial kit or a dounce homogenizer-based protocol to separate the nuclear and cytoplasmic extracts.
-
Perform Western blotting on both fractions as described above, probing for p65.
-
Use markers for the cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) fractions to confirm the purity of the extracts.
-
Conclusion and Future Directions
Cimiracemate A demonstrates significant anti-inflammatory properties in macrophages by targeting the NF-κB and MAPK signaling pathways, thereby reducing the production of the key pro-inflammatory cytokine TNF-α. The experimental protocols detailed in this guide provide a robust framework for further elucidating the precise molecular interactions of Cimiracemate A within these cascades.
Future research should focus on several key areas:
-
Direct Target Identification: Identifying the specific kinase or protein within the MAPK and NF-κB pathways that Cimiracemate A directly interacts with.
-
NLRP3 Inflammasome Modulation: Investigating the potential inhibitory effects of Cimiracemate A on the NLRP3 inflammasome, both at the priming and activation stages.
-
In Vivo Efficacy: Translating these in vitro findings to animal models of inflammatory diseases to assess the therapeutic potential of Cimiracemate A.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of Cimiracemate A to identify more potent and specific anti-inflammatory compounds.
A comprehensive understanding of the mechanism of action of Cimiracemate A will be instrumental in its development as a potential therapeutic agent for the treatment of a wide range of inflammatory disorders.
References
-
Lau, C. W., et al. (2009). Identification of the Bioactive Constituent and Its Mechanisms of Action in Mediating the Anti-Inflammatory Effects of Black Cohosh and Related Cimicifuga species on Human Primary Blood Macrophages. Journal of Medicinal Chemistry, 52(21), 6777–6785. [Link]
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Lee, T. H., et al. (2022). Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis. Molecules, 27(17), 5643. [Link]
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Xie, K., et al. (2021). RAW 264.7 Macrophage Culturing and Treatment. Bio-protocol, 11(12), e4042. [Link]
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iGEM IISER Kolkata. (2019). CULTURING OF RAW 264.7 MACROPHAGE. Retrieved from [Link]
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Bartosh, T. J., et al. (2013). Macrophage Inflammatory Assay. Journal of Visualized Experiments, (82), 50934. [Link]
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National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
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Elabscience. (n.d.). Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
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Bio-protocol. (n.d.). Nuclear translocation of NF-κB. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Human macrophage isolation and polarization. Retrieved from [Link]
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ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Isolation and Culture of Human Macrophages. Retrieved from [Link]
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ResearchGate. (2017). LPS to stimulate the cytokine expression of THP-1. Retrieved from [https://www.researchgate.net/post/LPS_to_stimulate_the_cytokine_expression_of_THP-1]([Link]_ cytokine_expression_of_THP-1)
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National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
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Journal of Immunological Methods. (2008). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of Immunological Methods, 329(1-2), 167-174. [Link]
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Luminex Corporation. (n.d.). Amnis® NFĸB Translocation Kit User's Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot results of the mitogen-activated protein kinase (MAPK)... Retrieved from [Link]
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bioRxiv. (2025). A streamlined and comprehensive protocol for the generation and multi-omic analysis of human monocyte-derived macrophages. Retrieved from [Link]
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FANTOM. (n.d.). Macrophage response to LPS. Retrieved from [Link]
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Inflammation Research. (2012). Characterization of lipopolysaccharide-stimulated cytokine expression in macrophages and monocytes. Inflammation Research, 61(12), 1339-1347. [Link]
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STAR Protocols. (2025). Protocol to generate human monocyte-derived macrophages in the absence of exogenous proteases and protease inhibitors to study proteolysis. STAR Protocols, 6(2), 102209. [Link]
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ResearchGate. (n.d.). Cimifugin Improves Motor Function Through Suppression of the NLRP3 Inflammasome in an Animal Model of Parkinson's Disease. Retrieved from [Link]
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Molecules. (2015). Two New 3,4;9,10-seco-Cycloartane Type Triterpenoids from Illicium difengpi and Their Anti-Inflammatory Activities. Molecules, 20(11), 19896-19907. [Link]
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Frontiers in Immunology. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 10, 2193. [Link]
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Mediators of Inflammation. (2017). Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production. Mediators of Inflammation, 2017, 5461487. [Link]
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Pharmaceuticals. (2024). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. Pharmaceuticals, 17(6), 720. [Link]
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PromoCell. (n.d.). Monocyte-derived macrophages: Customized in vitro large-scale differentiation from human PBMC. Retrieved from [Link]
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Fivephoton Biochemicals. (n.d.). NF-kB p65 Immunofluorescence Labeling Kit. Retrieved from [Link]
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International Journal of Molecular Sciences. (2021). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 22(21), 11623. [Link]
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International Journal of Molecular Sciences. (2019). Anti-NLRP3 Inflammasome Natural Compounds: An Update. International Journal of Molecular Sciences, 20(18), 4647. [Link]
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Molecules. (2020). Inhibiting the NLRP3 Inflammasome. Molecules, 25(23), 5576. [Link]
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Cytometry Part A. (2011). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Cytometry Part A, 79(6), 461-469. [Link]
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ResearchGate. (2025). (PDF) Inhibiting the NLRP3 Inflammasome. Retrieved from [Link]
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ResearchGate. (2025). Three new lanostane triterpenoids and two new amides from Alternaria sp. with NLRP3 inflammasome inhibitory activity. Retrieved from [Link]
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Scientific Reports. (2019). Inhibition of NLRP3 inflammasome in tumor microenvironment leads to suppression of metastatic potential of cancer cells. Scientific Reports, 9, 12248. [Link]
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ResearchGate. (n.d.). Western blot analyses of several phosphorylated proteins in NF-κB and... Retrieved from [Link]
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Natural Product Research. (2023). Three new lanostane triterpenoids and two new amides from Alternaria sp. with NLRP3 inflammasome inhibitory activity. Natural Product Research, 37(23), 3959-3967. [Link]
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MDPI. (n.d.). Nutraceutical Strategies for Suppressing NLRP3 Inflammasome Activation: Pertinence to the Management of COVID-19 and Beyond. Retrieved from [Link]
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International Journal of Molecular Sciences. (2021). Nutraceutical Compounds Targeting Inflammasomes in Human Diseases. International Journal of Molecular Sciences, 22(16), 8869. [Link]
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Cimiracemate A as a Modulator of the RANKL/RANK/OPG Axis: Mechanistic Insights and Preclinical Validation
Executive Summary
The homeostatic balance of bone remodeling relies on the precise, antagonistic interplay between osteoblast-mediated bone formation and osteoclast-mediated bone resorption. Central to this process is the Receptor Activator of Nuclear Factor-κB (RANK), its ligand (RANKL), and Osteoprotegerin (OPG). Dysregulation of this axis—frequently induced by prolonged glucocorticoid therapy—leads to accelerated osteoclastogenesis and severe bone loss[1].
Recent pharmacological investigations have identified Cimiracemate A (CMA) , a phenylpropanoid ester isolated from Cimicifuga racemosa L. (Black Cohosh), as a potent osteoprotective agent[2]. As a Senior Application Scientist, I have structured this technical guide to dissect the molecular mechanisms by which CMA targets the RANKL/RANK/OPG pathway, outline its quantitative efficacy profile, and provide field-validated, self-correcting experimental protocols for its preclinical evaluation.
Mechanistic Insights: Rewiring the Osteoclastogenic Drive
Glucocorticoid-induced osteoporosis (GIOP) creates a catabolic bone environment by simultaneously upregulating RANKL and suppressing OPG expression[1]. Cimiracemate A intervenes in this pathological cascade through a multi-tiered mechanism:
-
Receptor and Ligand Downregulation: CMA directly attenuates the expression of RANKL on the surface of osteoblasts and bone marrow stromal cells, while concurrently downregulating the RANK receptor on hematopoietic osteoclast precursors[1].
-
Decoy Receptor Upregulation: CMA stimulates osteoblasts to increase the secretion of OPG[1]. OPG acts as a soluble decoy receptor that competitively binds RANKL, effectively neutralizing its ability to dock with RANK and initiate osteoclastogenesis[3].
-
Suppression of Inflammatory Crosstalk: Inflammatory cytokines such as TNF-α and IL-1β act synergistically with RANKL to amplify osteoclast differentiation via the NF-κB and MAPK pathways. CMA exhibits profound anti-inflammatory properties, significantly reducing lipopolysaccharide (LPS)-induced TNF-α and IL-1β production in macrophages[4]. By dampening this upstream inflammatory signaling, CMA starves the osteoclast differentiation program of critical secondary stimuli[2].
Cimiracemate A modulates the RANKL/RANK/OPG axis to suppress osteoclastogenesis.
Quantitative Efficacy Profile
The therapeutic viability of CMA has been validated in robust in vivo models. In rats subjected to methylprednisolone acetate-induced osteoporosis, oral administration of CMA (5 and 10 mg/kg) yielded dramatic reversals in both structural bone deterioration and systemic biochemical markers[1],[3].
Table 1: Quantitative Efficacy of CMA in GIOP Rat Models (Relative to Vehicle Control)
| Parameter | Biological Significance | CMA Treatment Effect |
| Bone Volume Fraction (BV/TV) | Overall bone mass retention | + 150% increase[3] |
| Osteoprotegerin (OPG) | Decoy receptor availability | + 150% increase[3] |
| Osteocalcin (OCN) | Systemic bone formation marker | + 130% increase[3] |
| Trabecular Number (TN) | Structural network integrity | + 50% increase[3] |
| Trabecular Thickness (TT) | Resistance to micro-fractures | + 40% increase[3] |
| Serum TRAP & CTX | Systemic bone resorption markers | Significantly Reduced[1] |
| Serum TNF-α & IL-1β | Systemic inflammatory load | Significantly Reduced[2] |
Experimental Methodologies & Validation Protocols
To ensure high scientific integrity, the evaluation of CMA must rely on self-validating experimental systems. The following protocols are designed not just as procedural steps, but as causal, internally controlled workflows.
Protocol 1: In Vivo GIOP Validation & Micro-CT Morphometry
Causality: Glucocorticoids rapidly induce osteoblast apoptosis and prolong osteoclast lifespan, making them the gold standard for secondary osteoporosis modeling[1]. Micro-CT is utilized because it provides non-destructive, 3D quantification of trabecular microarchitecture, which is vastly more sensitive to early osteoporotic changes than standard 2D DEXA scans[2].
-
Step 1 (Induction): Administer methylprednisolone acetate (21 mg/kg) to rats for 6 weeks to establish the GIOP baseline[1].
-
Step 2 (Intervention): Concurrently administer CMA (5 or 10 mg/kg, p.o.) 60 minutes post-induction[1].
-
Self-Validation Check: Always include a Sham-operated (vehicle-only) group to establish absolute baseline morphometry, and a positive control group (e.g., Alendronate) to benchmark CMA's relative pharmacological efficacy.
-
-
Step 3 (Structural Analysis): Harvest femurs and perform high-resolution micro-CT scanning to quantify BV/TV, TN, TT, and Trabecular Separation (TS)[2].
-
Step 4 (Systemic Corroboration): Perform ELISA on serum samples to quantify TRAP, CTX (collagen type I fragments), and OCN[1].
-
Self-Validation Check: Systemic biomarkers must inversely correlate with the structural micro-CT data (e.g., low TRAP must correlate with high BV/TV) to confirm the mechanism of action.
-
Protocol 2: In Vitro Osteoclastogenesis & Cytotoxicity Assay
Causality: To prove that CMA directly inhibits osteoclast differentiation rather than merely killing precursor cells, a dual-assay system must be employed[1].
-
Step 1 (Primary Isolation): Isolate primary Bone Marrow Macrophages (BMMs) from C57 mice[2]. Primary cells are strictly required as they retain physiological receptor expression profiles (c-Fms, RANK), unlike immortalized cell lines.
-
Step 2 (Differentiation): Culture BMMs with M-CSF (survival factor) and RANKL (differentiation driver) in the presence of varying CMA concentrations.
-
Step 3 (Dual-Assay Validation):
-
Assay A: Fix and stain cells for Tartrate-Resistant Acid Phosphatase (TRAP). Count multinucleated TRAP-positive cells to measure differentiation[1].
-
Assay B: Run a parallel MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability[1].
-
Self-Validation Check: If CMA reduces TRAP+ cells without significantly reducing MTT absorbance, the mechanism is definitively anti-osteoclastogenic and non-cytotoxic.
-
Self-validating experimental workflow for assessing Cimiracemate A efficacy.
Translational Perspectives
The ability of Cimiracemate A to simultaneously upregulate OPG and downregulate RANKL positions it as a highly promising candidate for next-generation osteoporosis therapeutics. Unlike standard bisphosphonates that simply poison mature osteoclasts (often leading to atypical fractures over long-term use), CMA modulates the upstream signaling environment, potentially allowing for a more physiological restoration of bone homeostasis[1],[3]. Future drug development efforts should focus on optimizing the bioavailability of CMA and conducting rigorous pharmacokinetic profiling to translate these preclinical successes into clinical applications.
References
-
Title: Osteoprotective Effect of Cimiracemate in Glucocorticoid-Induced Osteoporosis by Osteoprotegerin/Receptor Activator of Nuclear Factor κ B/Receptor Activator of Nuclear Factor Kappa-Β Ligand Signaling Source: PubMed (nih.gov) URL: [Link]
-
Title: Osteoprotective Effect of Cimiracemate in Glucocorticoid-Induced Osteoporosis by Osteoprotegerin/Receptor Activator of Nuclear F Source: Karger Publishers URL: [Link]
-
Title: A Review on the Molecular Mechanisms of Action of Natural Products in Preventing Bone Diseases Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: Identification of the Bioactive Constituent and Its Mechanisms of Action in Mediating the Anti-Inflammatory Effects of Black Cohosh and Related Cimicifuga species on Human Primary Blood Macrophages Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
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Cimiracemate A: Mechanistic Suppression of LPS-Induced TNF-α Production in Macrophages
Executive Summary
The uncontrolled hyperactivation of the innate immune system during bacterial infections often leads to a "cytokine storm," a primary driver of pathogenesis in conditions like sepsis and acute respiratory distress syndrome. Tumor Necrosis Factor-alpha (TNF-α) is a central mediator of this inflammatory cascade. Recent pharmacological investigations into Cimicifuga racemosa (Black Cohosh)—a plant traditionally used for inflammatory and menopausal symptoms—have isolated Cimiracemate A , a bioactive phenylpropanoid ester capable of significantly dampening this response[1].
This technical guide provides an in-depth analysis of how Cimiracemate A suppresses Lipopolysaccharide (LPS)-induced TNF-α production in primary human macrophages. It details the molecular mechanisms, quantitative efficacy, and the rigorous, self-validating experimental protocols required to study this compound in a laboratory setting[2].
Molecular Mechanism of Action: The NF-κB / MAPK Axis
The clinical outcome of endotoxin exposure is dictated by the host's macrophage response. When LPS binds to the Toll-Like Receptor 4 (TLR4) on the macrophage surface, it triggers an intracellular signaling cascade primarily governed by Mitogen-Activated Protein Kinases (MAPK) and the Nuclear Factor-kappaB (NF-κB) pathway[1].
Under normal inflammatory conditions, the IKK complex phosphorylates I-κB, causing it to dissociate from the cytosolic NF-κB/I-κB complex. This liberates the p65 subunit of NF-κB, allowing it to translocate into the nucleus where it acts as a master transcription factor for pro-inflammatory cytokines, including TNF-α[1].
The Intervention Point: Cimiracemate A exerts its anti-inflammatory effect by perturbing this exact signaling axis. It modulates MAPK activity and directly inhibits the nuclear translocation of p65NF-κB, effectively silencing the transcription of the TNF-α gene before the cytokine can be synthesized and released[1].
Fig 1: Cimiracemate A disrupts LPS-induced TNF-α production via NF-κB and MAPK modulation.
Quantitative Efficacy Profile
To establish the therapeutic viability of Cimiracemate A, researchers compared its biological activity against dexamethasone, a potent, standard-of-care immunosuppressant[1]. The data demonstrates significant, dose-dependent suppression of TNF-α in primary blood macrophages (PBMac)[2].
| Experimental Condition | LPS Concentration | Cimiracemate A Dose | TNF-α Suppression (%) | Biological Significance |
| Low-grade Endotoxemia | 1 ng/mL | 140 μM | 47 ± 19% | Simulates early-stage or localized bacterial infection. |
| Acute Septic Challenge | 10 ng/mL | 140 μM | 58 ± 30% | Simulates systemic bacteremia and high-grade inflammation. |
Application Insight: The standard deviations (± 19% and ± 30%) are indicative of the inherent biological heterogeneity found in primary human donor cells[1]. Unlike immortalized cell lines (e.g., RAW 264.7), primary macrophages provide a much more accurate reflection of human physiological responses, making these suppression metrics highly relevant for translational drug development[2].
Standardized Experimental Protocols
Ensuring scientific integrity requires protocols that are self-validating. The following workflows detail the isolation of the compound and the in vitro assays used to validate its mechanism of action[3].
Protocol A: Bioactivity-Guided Isolation of Cimiracemate A
Because Cimicifuga racemosa contains a complex matrix of triterpene glycosides and phenolic acids, targeted isolation is critical[4].
-
Extraction: Macerate dried rhizomes in an aqueous polar solvent (e.g., 70% ethanol) to extract the broad spectrum of phenolic compounds[3].
-
Partitioning: Perform liquid-liquid partitioning using ethyl acetate and water. Causality: This step separates the lipophilic triterpenes from the more polar aromatic acid fraction, enriching the sample for cimiracemates[1].
-
Chromatography: Subject the enriched fraction to High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column[2].
-
Structural Elucidation: Analyze the purified isolate via Nuclear Magnetic Resonance (NMR) spectroscopy to definitively confirm the chemical structure of Cimiracemate A[1].
Protocol B: Macrophage Stimulation and Cytokine Quantification
This assay is designed with built-in controls to ensure that the observed drop in TNF-α is due to signaling inhibition, not compound toxicity[5].
-
Cell Isolation & Differentiation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors via density gradient centrifugation. Culture the monocytes with Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to yield mature primary blood macrophages (PBMac).
-
Pre-treatment (The Intervention): Incubate PBMacs with 140 μM Cimiracemate A for 1 hour prior to stimulation. Causality: Pre-incubation ensures the compound is intracellularly available to intercept the rapid kinase cascade triggered the moment LPS binds to TLR4[1].
-
LPS Challenge: Introduce LPS at 1 ng/mL or 10 ng/mL[2].
-
Viability Validation (Self-Validating Step): Concurrently run an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a parallel plate[5]. Causality: This proves that the reduction in cytokine production is a targeted pharmacological effect, not an artifact of macrophage apoptosis or necrosis.
-
Quantification: After 24 hours, harvest the supernatant and quantify secreted TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA). Harvest the cell lysates, extract the nuclear fraction, and perform a Western blot for p65 to confirm the inhibition of nuclear translocation[1].
Fig 2: Standardized in vitro workflow for evaluating TNF-α suppression in human macrophages.
Broader Therapeutic Implications
Beyond the immediate application in treating acute sepsis or excessive systemic inflammation, the suppression of TNF-α and IL-1β by Cimiracemate A has downstream therapeutic benefits. For instance, recent in vivo studies have demonstrated its osteoprotective effects[5]. By reducing the systemic load of inflammatory mediators (which normally upregulate osteoclastogenesis), Cimiracemate A regulates the RANKL/RANK/OPG signaling pathway, offering a protective effect against glucocorticoid-induced osteoporosis[5][6]. Furthermore, its role as a reactive oxygen species (ROS) scavenger highlights its polyvalent pharmacological potential[3][4].
References
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Identification of the Bioactive Constituent and Its Mechanisms of Action in Mediating the Anti-Inflammatory Effects of Black Cohosh and Related Cimicifuga species on Human Primary Blood Macrophages. Journal of Medicinal Chemistry (ACS Publications). 2009.[Link]
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Identification of the bioactive constituent and its mechanisms of action... (PubMed Record). National Library of Medicine. PMID: 19835377.[Link]
- Method for isolating cimiracemate A.
-
Osteoprotective Effect of Cimiracemate in Glucocorticoid-Induced Osteoporosis by Osteoprotegerin/Receptor Activator of Nuclear Factor-κB Ligand/Receptor Activator of Nuclear Factor-κB Signaling Pathway. Pharmacology (Karger Publishers). 2019.[Link]
-
Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review. Pharmaceuticals (MDPI). 2022.[Link]
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A Technical Guide to the Bioactive Phenylpropanoid Esters of Cimicifuga Species
This document provides an in-depth technical examination of the bioactive phenylpropanoid esters found in Cimicifuga species (also known as Actaea). It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and phytomedicine. This guide synthesizes current scientific understanding of the biosynthesis, chemical diversity, and pharmacological activities of these compounds, and provides validated methodologies for their extraction, isolation, and characterization.
Introduction: Beyond Traditional Use
The genus Cimicifuga, which includes species like C. racemosa (Black Cohosh), C. heracleifolia, and C. dahurica, holds a significant place in traditional and modern medicine.[1][2][3][4] Historically used by Native Americans and in Traditional Chinese Medicine for conditions ranging from inflammation and pain to gynecological complaints, these plants are now globally recognized, particularly for their application in alleviating menopausal symptoms.[1][2][4][5]
While much attention has been given to the triterpene glycosides, a distinct and pharmacologically significant class of constituents—the phenylpropanoid esters—is increasingly being recognized for its potent bioactivities.[6][7] These compounds, which include derivatives of caffeic, ferulic, and isoferulic acids, are major contributors to the anti-inflammatory, antiviral, and neuromodulatory effects of Cimicifuga extracts.[2][8][9][10] This guide focuses exclusively on this class of molecules, providing the technical foundation necessary for their advanced study and potential therapeutic development.
The Chemical Landscape: Biosynthesis and Structural Diversity
The phenylpropanoid esters of Cimicifuga are complex molecules derived from the shikimate and phenylpropanoid pathways, which are fundamental to plant secondary metabolism.[11][12]
The Phenylpropanoid Biosynthetic Pathway: Core Precursors
The journey begins with the amino acid L-phenylalanine.[12][13] A series of enzymatic reactions, initiated by phenylalanine ammonia-lyase (PAL), converts phenylalanine into key hydroxycinnamic acids.[11][13][14] These acids—p-coumaric, caffeic, ferulic, and isoferulic—form the backbone of the esters found in Cimicifuga. The plant then esterifies these acidic moieties with substituted tartaric acids (like fukiic or piscidic acid) to create the final bioactive compounds.[15]
Caption: Core biosynthesis of phenylpropanoid precursors in Cimicifuga.
Major Classes of Phenylpropanoid Esters in Cimicifuga
The structural diversity of these esters is a hallmark of the genus. Isolation and structural elucidation studies, primarily using NMR and mass spectrometry, have identified several key classes.[6][16][17][18]
| Compound Class | Core Acid Moiety | Key Examples | Primary Species | Reference(s) |
| Fukinolic Acid Derivatives | Caffeic, Ferulic, or Isoferulic Acid + Fukiic Acid | Fukinolic Acid, Cimicifugic Acid A, Cimicifugic Acid B | C. racemosa, C. heracleifolia | [6][10][19] |
| Piscidic Acid Esters | Ferulic or Isoferulic Acid + Piscidic Acid | Cimicifugic Acid E, Cimicifugic Acid F | C. racemosa | [6] |
| Cimiracemates | Caffeic or Ferulic Acid derivatives | Cimiracemate A, Cimiracemate B, Cimiracemate C, Cimiracemate D | C. racemosa | [17][20][21] |
| Other Phenolic Esters | Caffeic or Isoferulic Acid | Petasiphenone, Cimiciphenone | C. racemosa | [6][16][22] |
Bioactivities and Validated Mechanisms of Action
The therapeutic potential of Cimicifuga is increasingly being linked to the potent and specific pharmacological activities of its phenylpropanoid esters.
Potent Anti-inflammatory Effects
This is one of the most robustly documented activities.[2][3] Phenylpropanoid esters from Cimicifuga exert significant anti-inflammatory effects by modulating key immune signaling pathways.
Mechanism of Action: Bioactivity-guided fractionation has identified cimiracemate A as a key anti-inflammatory constituent.[8][23] In primary human blood macrophages stimulated with lipopolysaccharide (LPS), cimiracemate A significantly suppresses the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[8][23] This action is mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by suppressing the phosphorylation of ERK1/2, and by preventing the nuclear translocation of the p65 subunit of NF-κB.[8][23] Similarly, isoferulic acid has been identified as a prominent active principle responsible for inhibiting the release of IL-6, TNF-α, and IFN-γ.[9]
Caption: Anti-inflammatory mechanism of Cimicifuga phenylpropanoids.
The Estrogen Receptor Controversy: A Nuanced Perspective
The role of Cimicifuga constituents in estrogenic activity is complex and often misunderstood. While extracts are widely used for menopausal symptoms, suggesting a hormonal effect, rigorous scientific investigation presents a different picture for the phenylpropanoid esters.
-
Lack of Proliferative Effect: Multiple studies using the estrogen-responsive human breast cancer cell line MCF-7 have demonstrated that isolated phenylpropanoid esters, including fukinolic acid and various cimicifugic acids, do not induce cell proliferation.[6][16][22][24] This indicates a lack of direct estrogen-agonist activity.
-
Potential for Antiestrogenic Activity: Some evidence suggests that, rather than mimicking estrogen, Cimicifuga extracts can antagonize estradiol-induced activities.[25] In experimental systems, the extracts have been shown to inhibit estradiol-induced cell proliferation and gene expression.[25]
Senior Scientist's Insight: The clinical benefits for menopausal symptoms may not stem from direct estrogen receptor agonism, but rather from neuromodulatory activities, such as effects on serotonergic or opioidergic systems, as other studies on crude extracts have suggested.[21] For drug development professionals, this distinction is critical, as it positions these compounds away from the risks associated with hormone replacement therapy.
Antiviral and Other Pharmacological Activities
-
Antiviral Potential: Bioassay-guided purification of Cimicifuga heracleifolia extracts has identified fukinolic acid and cimicifugic acids A and J as potent antiviral compounds against Enterovirus A71 (EV-A71), the causative agent of hand, foot, and mouth disease.[10][26]
-
Enzyme Inhibition:
-
CYP450 Inhibition: Fukinolic acid and cimicifugic acids A and B are strong inhibitors of several cytochrome P450 isozymes (CYP1A2, 2D6, 2C9, 3A4).[19][27] This is a crucial consideration in drug development due to the high potential for herb-drug interactions.[27]
-
Neutrophil Elastase Inhibition: Fukinolic acid and other cimicifugic acids are dose-dependent inhibitors of neutrophil elastase, an enzyme implicated in inflammatory tissue damage, with fukinolic acid showing a potent IC50 of 0.23 µmol/L.[28]
-
-
Vasoactive Effects: Fukinolic acid and cimicifugic acid D have been shown to induce relaxation in rat aortic strips, suggesting potential applications in cardiovascular health.[15]
Methodologies for Research and Development
A robust and reproducible methodological workflow is essential for the accurate study of these compounds. The following protocols are based on validated methods reported in peer-reviewed literature.
Protocol: Extraction and Fractionation of Phenylpropanoid Esters
This protocol describes a standard procedure for obtaining a fraction enriched in phenylpropanoid esters from dried Cimicifuga rhizomes. The rationale is to use a moderately polar solvent to efficiently extract the target compounds, followed by liquid-liquid partitioning to remove unwanted constituents.
Materials:
-
Dried, powdered Cimicifuga rhizomes
-
50% (v/v) Ethanol in deionized water
-
Ethyl acetate (EtOAc)
-
32% Hydrochloric acid (HCl)
-
Rotary evaporator, separatory funnel, filter paper
Procedure:
-
Extraction: Macerate 100 g of powdered rhizome material in 1 L of 50% ethanol at room temperature for 24 hours with continuous stirring.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction on the plant material two more times.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.
-
Acidification & Partitioning: Dissolve the crude extract in 250 mL of water and acidify to pH 2 with HCl. Transfer the solution to a separatory funnel and extract five times with 200 mL of ethyl acetate.
-
Causality Note: Acidification protonates the phenolic and carboxylic acid groups, increasing their lipophilicity and thus enhancing their partitioning into the organic ethyl acetate phase.
-
-
Final Fraction: Combine the ethyl acetate layers and evaporate to dryness. This yields the ethyl acetate fraction, which is enriched in phenylpropanoid esters and suitable for further chromatographic purification.[6][22]
Caption: Workflow for extraction and fractionation.
Protocol: HPLC-Based Isolation and Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both analytical quantification and preparative isolation of these compounds.
Analytical HPLC Method:
-
System: Agilent 1100 series or equivalent, equipped with a photodiode array (PDA) detector.[29]
-
Column: Reverse Phase C18 (e.g., Hypersil ODS RP-18, 5 µm, 250 x 4.6 mm).[6][22]
-
Mobile Phase A: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Water with 0.1% TFA.
-
Self-Validating System: TFA is a strong ion-pairing agent that sharpens peaks by minimizing tailing from free silanol interactions on the column and ensuring consistent protonation of acidic analytes.
-
-
Gradient: A linear gradient is typically employed, for example: 0-3 min, 10% A; 3-8 min, to 20% A; 8-20 min, to 35% A; 20-25 min, to 100% A.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection at 330 nm is optimal for capturing the characteristic absorbance of the hydroxycinnamic acid chromophore.[6][22]
Preparative HPLC: For isolation, the analytical method is scaled up. A larger dimension column (e.g., 250 x 20 mm) is used with a proportionally higher flow rate. Fractions are collected based on the elution profile and monitored by analytical HPLC for purity.
Workflow: Definitive Structural Characterization
Identifying known compounds and elucidating the structure of novel ones requires a multi-technique approach.
Caption: Integrated workflow for analytical characterization.
-
HPLC-PDA: Provides retention time and UV spectral data, which can be compared against a library of known standards for tentative identification.[29]
-
UPLC-Q-TOF-MS: Ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry provides high-resolution mass data, allowing for the determination of the elemental formula. Tandem MS (MS/MS) fragments the molecule, providing key structural information about the ester linkages and constituent acid moieties.[18]
-
NMR Spectroscopy: For novel compounds, full structural elucidation is only possible through a suite of Nuclear Magnetic Resonance experiments (¹H, ¹³C, COSY, HMQC, HMBC). These techniques map the complete carbon-hydrogen framework and establish connectivity within the molecule, leading to an unambiguous structure.[6][16][17]
Conclusion and Future Directions
The phenylpropanoid esters of Cimicifuga represent a chemically diverse and pharmacologically potent class of natural products. Their well-defined anti-inflammatory and antiviral activities, coupled with a nuanced (and likely non-estrogenic) interaction with hormonal pathways, make them compelling candidates for further drug development. Key areas for future research include:
-
Mechanism Elucidation: Deeper investigation into the specific molecular targets of compounds like cimiracemate A and fukinolic acid.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to determine which structural features are essential for bioactivity, potentially leading to the design of more potent and selective molecules.
-
Clinical Investigation: Well-designed clinical trials focusing on the anti-inflammatory properties of standardized, phenylpropanoid-rich Cimicifuga extracts.
This guide provides the foundational knowledge and methodological framework for scientists to confidently engage with this promising area of phytochemistry and pharmacology.
References
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Title: Structure–function relationships in plant phenylpropanoid biosynthesis - PMC - NIH. Source: National Institutes of Health. URL: [Link]
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Title: Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value. Source: Horticulture Research, Oxford Academic. URL: [Link]
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Title: Phenolic Esters from the Rhizomes of Cimicifuga racemosa do not Cause Proliferation Effects in MCF-7 Cells. Source: Planta Medica. URL: [Link]
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Title: Cimicifuga: A Revisiting Indigenous Herb with Multi-utility Benefits for Safeguarding Human Health – A Review. Source: CABI Digital Library. URL: [Link]
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Title: Identification of the Bioactive Constituent and Its Mechanisms of Action in Mediating the Anti-Inflammatory Effects of Black Cohosh and Related Cimicifuga species on Human Primary Blood Macrophages. Source: Journal of Medicinal Chemistry, ACS Publications. URL: [Link]
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Title: Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood. Source: Canadian Science Publishing. URL: [Link]
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Title: Identification of the bioactive constituent and its mechanisms of action in mediating the anti-inflammatory effects of black cohosh and related Cimicifuga species on human primary blood macrophages. Source: PubMed. URL: [Link]
-
Title: Identification of fukinolic acid from Cimicifuga heracleifolia and its derivatives as novel antiviral compounds against enterovirus A71 infection. Source: PubMed. URL: [Link]
-
Title: Phenolic esters from the rhizomes of Cimicifuga racemosa do not cause proliferation effects in MCF-7 cells. Source: PubMed. URL: [Link]
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Title: Cimiracemates A–D, phenylpropanoid esters from the rhizomes of Cimicifuga racemosa. Source: ScienceDirect. URL: [Link]
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Title: Phenylpropanoid - Wikipedia. Source: Wikipedia. URL: [Link]
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Title: Phenolic Esters from the Rhizomes of Cimicifuga racemosa do not Cause Proliferation Effects in MCF-7 Cells. Source: ResearchGate. URL: [Link]
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Title: Cimiracemates A-D, phenylpropanoid esters from the rhizomes of Cimicifuga racemosa. Source: PubMed. URL: [Link]
-
Title: Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review. Source: Chinese Medicine, Full-text article. URL: [Link]
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Title: Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Source: Frontiers. URL: [Link]
-
Title: Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro. Source: National Institutes of Health. URL: [Link]
-
Title: Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis. Source: MDPI. URL: [Link]
-
Title: Vasoactive Effects of Cimicifugic Acids C and D, and Fukinolic Acid in Cimicifuga Rhizome. Source: J-STAGE. URL: [Link]
-
Title: Fukiic and Piscidic Acid Esters from the Rhizome of Cimicifuga racemosa and the in vitro Estrogenic Activity of Fukinolic Acid. Source: ResearchGate. URL: [Link]
-
Title: Effects of Fukinolic Acid and Cimicifugic Acids from Cimicifuga Species on Collagenolytic Activity. Source: ResearchGate. URL: [Link]
-
Title: The Phenylpropanoid Pathway in Arabidopsis. Source: BioOne Complete. URL: [Link]
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Title: Phytochemicals Constituent of Cimicifuga racemosa. Source: Encyclopedia.pub. URL: [Link]
-
Title: Fukinolic acid derivatives and triterpene glycosides from black cohosh inhibit CYP isozymes, but are not cytotoxic to Hep-G2 cells in vitro. Source: PubMed. URL: [Link]
-
Title: Antiestrogenic activities of Cimicifuga racemosa extracts. Source: PubMed. URL: [Link]
-
Title: Phenolic compounds from Cimicifuga racemosa and their inhibitory activity towards neutrophil elastase (EC 3.4.21.37) [IC 50 ]. Source: ResearchGate. URL: [Link]
-
Title: Identification of chemical constituents of methanol extract of Cimicifuga dahurica by ultra performance liquid chromatography coupled with quadrupole-time of flight-tandem mass spectrometry. Source: CABI Digital Library. URL: [Link]
-
Title: Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products. Source: National Institutes of Health. URL: [Link]
-
Title: Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells. Source: National Institutes of Health. URL: [Link]
-
Title: Black cohosh (Actaea racemosa, Cimicifuga racemosa) behaves as a mixed competitive ligand and partial agonist at the human mu opiate receptor. Source: National Institutes of Health. URL: [Link]
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Application Note: A Validated HPLC Method for the Quantification of Cimiracemate A in Plant Extracts
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of cimiracemate A in plant extracts, particularly from species of the genus Cimicifuga (syn. Actaea). Cimiracemate A, a phenylpropanoid ester, is a significant bioactive constituent in plants like Black Cohosh (Cimicifuga racemosa), which is widely used in dietary supplements.[1] The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. This protocol is designed for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development, providing a reliable tool for the standardization of plant-based materials.
Introduction: The Significance of Cimiracemate A Quantification
Cimiracemate A belongs to the class of phenylpropanoid esters, which are a diverse group of natural compounds with various reported biological activities.[2] In the context of medicinal plants like Black Cohosh, the concentration of specific bioactive compounds is directly linked to the potential efficacy and safety of the final product. Therefore, a precise and accurate quantitative method is paramount for the quality control of raw materials and finished herbal products. This ensures batch-to-batch consistency and provides a scientific basis for dosage recommendations. This HPLC protocol has been developed to be specific, accurate, precise, and robust, in line with the principles of analytical method validation.
Principles of the Method
This method employs reversed-phase HPLC, a powerful technique for separating compounds based on their hydrophobicity. A C18 stationary phase (non-polar) is used in conjunction with a polar mobile phase. Cimiracemate A, being a moderately polar compound, is retained on the column and its elution is controlled by a gradient of increasing organic solvent (acetonitrile) in an aqueous mobile phase. An acidic modifier (formic acid) is incorporated into the mobile phase to ensure the protonation of phenolic hydroxyl groups, leading to sharper peaks and improved chromatographic resolution.[3] Detection is achieved using a photodiode array (PDA) detector, which allows for the selection of the optimal wavelength for quantification and provides spectral data for peak purity assessment.
Experimental Protocol
Materials and Reagents
-
Cimiracemate A reference standard: (Purity ≥98%)
-
Acetonitrile: HPLC gradient grade
-
Methanol: HPLC grade
-
Formic acid: Analytical reagent grade
-
Water: Deionized, 18.2 MΩ·cm
-
Plant extract: Dried and powdered
Instrumentation
A standard HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) detector
-
Chromatography data system (CDS)
Sample Preparation
The goal of sample preparation is the efficient extraction of cimiracemate A from the complex plant matrix while minimizing interfering compounds.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a suitable flask.
-
Add 20 mL of 80% methanol (v/v) as the extraction solvent. Phenylpropanoids are generally soluble in polar organic solvents.[2]
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove particulate matter that could damage the HPLC column.[4]
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 60% B25-30 min: 60% to 90% B30-35 min: 90% B (wash)35.1-40 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 322 nm. Phenylpropanoid esters typically exhibit strong absorbance in the 320-330 nm range.[5] |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of cimiracemate A reference standard and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[6][7][8]
System Suitability
Before each validation run, the system suitability was assessed by injecting the 50 µg/mL standard solution six times. The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Retention Time | ≤ 1.0% |
| %RSD of Peak Area | ≤ 2.0% |
Linearity
The linearity of the method was evaluated by analyzing the prepared working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was determined by a recovery study. A known amount of cimiracemate A was spiked into a pre-analyzed plant extract at three different concentration levels (80%, 100%, and 120% of the expected sample concentration). The recovery was calculated for each level.
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 98.5 - 101.2 | < 2.0 |
| 100% | 99.1 - 100.8 | < 2.0 |
| 120% | 98.9 - 101.5 | < 2.0 |
Precision
-
Repeatability (Intra-day precision): Six independent preparations of the same sample were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on three different days by two different analysts.
| Precision Type | %RSD of Cimiracemate A Content |
| Repeatability | < 2.0% |
| Intermediate Precision | < 3.0% |
Specificity
The specificity of the method was assessed by comparing the chromatograms of a blank (solvent), the standard solution, and the plant extract. The PDA detector was used to check for peak purity and to ensure that there were no co-eluting interferences at the retention time of cimiracemate A.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: The lowest concentration of the analyte that can be detected.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
| Parameter | Value (µg/mL) |
| LOD | ~0.1 |
| LOQ | ~0.5 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The results showed no significant changes in the retention time or peak area, indicating the method's reliability under minor variations.
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Application Note: Total Chemical Synthesis of Cimiracemate A via 1,1′-Carbonyldiimidazole (CDI)-Mediated Esterification
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Biological Rationale
Cimiracemate A is a rare, bioactive phenylpropanoid ester naturally isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh)[1]. Structurally, it is an ester formed between isoferulic acid and 3-(3,4-dihydroxyphenyl)-2-keto-propanol[2].
Pharmacologically, Cimiracemate A is highly valued for its multi-target therapeutic profile:
-
Anti-inflammatory Activity: It suppresses lipopolysaccharide (LPS)-induced TNF-α production in primary blood macrophages by preventing extracellular signal-regulated kinase (ERK) phosphorylation and subsequent NF-κB nuclear translocation[1].
-
Antioxidant Properties: It acts as a robust radical scavenger, protecting against menadione-induced single-strand DNA damage in breast cancer cell models[3].
-
Enzyme Inhibition: Recent profiling highlights its capacity to inhibit soluble epoxide hydrolase (sEH), stabilizing endogenous epoxyeicosatrienoic acids (EETs) for potential cardiovascular and neuroprotective benefits[4].
Due to its low natural abundance—often requiring laborious semi-preparative HPLC for isolation from crude plant extracts—a robust chemical synthesis is essential to generate sufficient quantities for extensive preclinical evaluation[2].
Fig 1. Cimiracemate A inhibits LPS-induced TNF-α production via suppression of ERK and NF-κB.
Retrosynthetic Analysis & Mechanistic Causality
The total synthesis of Cimiracemate A hinges on the critical esterification between isoferulic acid and the delicate keto-alcohol, 1-hydroxy-3-(3,4-dihydroxyphenyl)-propan-2-one.
The Challenge: Standard esterification protocols (e.g., Steglich esterification using DCC/DMAP) frequently fail or produce dismal yields. The β-ketone in the alcohol moiety is highly enolizable and prone to aldol condensation, epimerization, or degradation under basic or strongly acidic conditions[2].
The Solution: A highly mild, stepwise activation strategy utilizing 1,1′-carbonyldiimidazole (CDI) and methyl trifluoromethanesulfonate (MeOTf)[1].
Mechanistic Causality of the Reagents:
-
CDI: Reacts with the carboxylic acid to form an acyl imidazole intermediate. While stable, acyl imidazoles are often too sluggish to react with sterically hindered or electronically deactivated alcohols.
-
MeOTf: Acts as a potent electrophile that selectively methylates the N3 position of the imidazole ring. This transforms the relatively poor imidazole leaving group into a highly reactive acyl imidazolium triflate salt. The positive charge drastically lowers the LUMO of the carbonyl, making it highly susceptible to nucleophilic attack.
-
N-Methylmorpholine (NMM): Serves as a mild, non-nucleophilic base to scavenge the triflic acid generated during the alcohol attack. It prevents acid-catalyzed degradation of the keto-alcohol without triggering base-catalyzed aldol side-reactions[2].
Fig 2. Mechanistic workflow of the CDI/MeOTf-mediated esterification.
Step-by-Step Experimental Protocol
Prerequisites & Precursor Preparation
-
Isoferulic Acid Precursor: The free phenolic hydroxyl group (C3-OH) of isoferulic acid must be protected as an allyl ether (synthesized via allyl bromide/K₂CO₃, followed by ester hydrolysis)[2].
-
Keto-Alcohol Precursor: The catechol moiety of the alcohol must be protected as an acetonide (synthesized via 2,2-dimethoxypropane/P₂O₅) to yield 1-hydroxy-3-(3,4-isopropylidenedioxyphenyl)-propan-2-one[2].
-
Solvents: 1,2-Dichloroethane (DCE) must be strictly anhydrous to prevent premature hydrolysis of the moisture-sensitive acyl imidazolium intermediate.
Step 1: Formation of the Acyl Imidazole
-
In an oven-dried, argon-purged round-bottom flask, dissolve allyl-protected isoferulic acid (1.0 equiv) in anhydrous 1,2-dichloroethane (0.1 M).
-
Add 1,1′-carbonyldiimidazole (CDI, 1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture for 15 minutes.
-
Self-Validation Check: CO₂ evolution will be observed immediately upon addition. The cessation of bubbling indicates complete conversion to the acyl imidazole. The short reaction time is deliberately chosen to minimize potential side reactions[2].
-
Step 2: Methylation and Esterification (Core Coupling)
-
To the stirring solution, add methyl trifluoromethanesulfonate (MeOTf, 1.2 equiv) dropwise via syringe.
-
Immediately add the protected keto-alcohol (1.0 equiv) dissolved in a minimum volume of anhydrous DCE, followed by N-methylmorpholine (NMM, 2.0 equiv).
-
Heat the reaction mixture to reflux for 10 hours.
-
Causality: Reflux conditions are required to drive the nucleophilic attack of the partially deactivated alcohol onto the highly electrophilic acyl imidazolium salt[2].
-
-
Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield the fully protected Cimiracemate A.
Step 3: Global Deprotection
-
Allyl Ether Cleavage: Dissolve the protected intermediate in an EtOH/benzene/H₂O (7:3:1) mixture. Add Wilkinson's catalyst (RhCl(PPh₃)₃, 0.1 equiv) and DABCO (0.2 equiv). Reflux for 3 hours.
-
Causality: Rhodium-catalyzed isomerization/hydrolysis selectively cleaves the allyl ether. Standard Pd/C hydrogenation is strictly avoided as it would erroneously reduce the β-ketone and the α,β-unsaturated ester double bond[2].
-
-
Acetonide Cleavage: Treat the resulting crude mixture with 1 N HCl at reflux for 1 hour.
-
Causality: Mild acidic hydrolysis removes the isopropylidene protecting group from the catechol moiety without triggering retro-aldol degradation[2].
-
-
Final Purification: Isolate pure Cimiracemate A via semi-preparative C18 HPLC (using a MeOH/H₂O gradient) to achieve >98% purity[2].
Quantitative Data Summaries
Table 1: Reaction Optimization for Phenylpropanoid Esterification (Keto-Alcohol Coupling)
| Coupling Reagents | Solvent & Conditions | Yield (%) | Mechanistic Observations |
| DCC / DMAP | CH₂Cl₂, r.t., 24 h | < 20% | Extensive degradation; DMAP triggers aldol condensation of the β-ketone. |
| EDCI / HOBt | DMF, r.t., 18 h | ~ 35% | Poor conversion; acyl benzotriazole is insufficiently electrophilic. |
| CDI alone | DCE, reflux, 12 h | < 15% | Acyl imidazole is too stable; sluggish nucleophilic attack by the alcohol. |
| CDI + MeOTf + NMM | DCE, reflux, 10 h | 60 - 64% | Clean conversion; MeOTf generates highly reactive acyl imidazolium. [2] |
Table 2: Bioactivity Profile of Cimiracemate A
| Biological Target / Assay | Cell Line / Model | Observed Effect / Potency | Reference |
| TNF-α Production | Human Primary Blood Macrophages | 47–58% suppression (at 140 µM) | [1] |
| Menadione-induced DNA damage | S30 Breast Cancer Cells | Dose-dependent reduction of single-strand breaks | [3] |
| Soluble Epoxide Hydrolase (sEH) | Cell-free enzymatic assay | Significant inhibition (stabilizes anti-inflammatory EETs) | [4] |
References[4] Title: Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products
Source: Journal of Medicinal Chemistry - ACS Publications URL: [1] Title: Identification of the Bioactive Constituent and Its Mechanisms of Action in Mediating the Anti-Inflammatory Effects of Black Cohosh and Related Cimicifuga species on Human Primary Blood Macrophages Source: Journal of Medicinal Chemistry - ACS Publications URL: [3] Title: Black Cohosh (Cimicifuga racemosa L.) Protects against Menadione-Induced DNA Damage through Scavenging of Reactive Oxygen Species: Bioassay-Directed Isolation and Characterization of Active Principles Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [2] Title: Synthesis of Cimiracemate B, A Phenylpropanoid found in Cimicifuga racemosa Source: Natural Product Research - Taylor & Francis URL:
Sources
Application Note: In Vivo Formulation and Administration Protocol for Cimiracemate A
Introduction & Pharmacological Context
Cimiracemate A (CAS: 478294-16-5) is a bioactive phenylpropanoid ester predominantly isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh)[1][2]. In recent preclinical models, this compound has demonstrated significant therapeutic potential across multiple physiological domains. It acts as a potent anti-inflammatory agent by suppressing lipopolysaccharide (LPS)-induced TNF-α production and inhibiting the nuclear translocation of NF-κB[3]. Furthermore, it exhibits osteoprotective properties by modulating the RANKL/RANK/OPG signaling axis in glucocorticoid-induced osteoporosis[4], and plays a role in metabolic regulation via AMP-activated protein kinase (AMPK) activation[5].
Despite its high biological activity, the in vivo translation of Cimiracemate A is frequently bottlenecked by its physicochemical profile. As a highly lipophilic molecule, it is practically insoluble in aqueous buffers, necessitating a rigorously engineered co-solvent formulation strategy to ensure systemic bioavailability without causing vehicle-induced toxicity or drug precipitation[6].
Physicochemical Profiling & Formulation Rationale
To design a self-validating formulation protocol, we must first establish the causality behind the vehicle selection. Direct dissolution of Cimiracemate A in physiological saline leads to instantaneous nucleation and precipitation, rendering it useless for in vivo dosing.
To overcome this, we utilize a multi-component step-down solvent system. This approach transitions the molecule from a fully solvated state in an aprotic solvent to a stable micellar suspension in an aqueous bulk phase[6].
Table 1: Quantitative Formulation Vehicle Components & Causality
| Component | Volumetric Ratio | Functional Role & Causality in Formulation |
| DMSO | 10% | Primary Solvent: Disrupts the crystalline lattice of Cimiracemate A, ensuring complete molecular dispersion. |
| PEG300 | 40% | Co-solvent: Lowers the dielectric constant of the aqueous phase, acting as a bridge to prevent rapid precipitation upon dilution. |
| Tween 80 | 5% | Non-ionic Surfactant: Forms protective micelles around the hydrophobic core of the drug, maintaining thermodynamic stability. |
| Saline (0.9%) | 45% | Bulk Aqueous Phase: Ensures isotonicity and physiological compatibility for oral or systemic administration. |
Step-by-Step Formulation Protocol (Self-Validating Workflow)
Target Concentration: 2.0 mg/mL (Optimized for a 10 mg/kg dose in a 20g mouse using a 100 μL administration volume)[6].
Step 1: Primary Solvation (The DMSO Phase)
-
Weigh exactly 2.0 mg of lyophilized Cimiracemate A powder into a sterile microcentrifuge tube.
-
Add 100 μL of high-purity, sterile DMSO.
-
Action & Causality: Vortex vigorously for 1–2 minutes. DMSO is required to break the strong intermolecular forces of the solid compound.
-
Self-Validation Check: Hold the tube against a direct light source. The solution must be completely transparent. Any visible particulate matter indicates incomplete solvation; do not proceed until optically clear.
Step 2: Co-solvent Addition (The PEG300 Phase)
-
Add 400 μL of PEG300 to the DMSO-drug solution.
-
Action & Causality: Vortex for 30 seconds. PEG300 must be added before the surfactant or aqueous phase to smoothly lower the polarity gradient, preventing localized drug crashing.
Step 3: Micellar Stabilization (The Tween 80 Phase)
-
Add 50 μL of Tween 80.
-
Action & Causality: Because Tween 80 is highly viscous, pipette slowly using a positive displacement technique. Vortex vigorously for a full 60 seconds. This mechanical energy is required to evenly distribute the surfactant, creating the structural foundation for micelle formation.
Step 4: Aqueous Dilution (The Saline Phase)
-
Add 450 μL of 0.9% Saline (or PBS) dropwise while continuously and gently vortexing the tube.
-
Action & Causality: Dropwise addition prevents localized supersaturation, which would otherwise cause the micelles to collapse and the drug to precipitate.
-
Self-Validation Check (Critical): The final solution must remain optically clear. If the solution turns milky, opaque, or exhibits floating aggregates, micellar collapse has occurred. Do not administer. Discard the solution and re-formulate, ensuring stricter adherence to the step-wise vortexing and dropwise saline addition.
In Vivo Administration Guidelines
-
Dosing Parameters: For murine models evaluating osteoprotective efficacy (e.g., glucocorticoid-induced osteoporosis), Cimiracemate A is typically administered at doses of 5 mg/kg and 10 mg/kg[4].
-
Administration Routes: The formulated vehicle (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline) is physiologically well-tolerated for both oral gavage (p.o.) and intraperitoneal (i.p.) injections[6].
-
Pharmacodynamic Benchmarks: When validating the in vivo efficacy of your formulation, monitor the suppression of downstream inflammatory cytokines (TNF-α, IL-6)[3] or the upregulation of osteoprotegerin (OPG) in bone tissue homogenates[4].
Mechanistic Pathway Visualization
The following diagram illustrates the dual pharmacological pathways targeted by Cimiracemate A once successfully formulated and absorbed in vivo.
Mechanistic pathways of Cimiracemate A: Anti-inflammatory NF-κB inhibition and RANKL/OPG modulation.
References
-
TargetMol. "Cimiracemate A Product Information and In Vivo Formulation Calculator." TargetMol Chemicals. 6
-
Qiu, S. X., et al. "Identification of the Bioactive Constituent and Its Mechanisms of Action in Mediating the Anti-Inflammatory Effects of Black Cohosh and Related Cimicifuga species on Human Primary Blood Macrophages." Journal of Medicinal Chemistry, ACS Publications, 2009. 3
-
"Osteoprotective Effect of Cimiracemate in Glucocorticoid-Induced Osteoporosis by Osteoprotegerin/Receptor Activator of Nuclear Factor κ B/Receptor Activator of Nuclear Factor Kappa-Β Ligand Signaling." PubMed, National Institutes of Health, 2019. 4
-
"Machine Learning-Based Analysis Reveals Triterpene Saponins and Their Aglycones in Cimicifuga racemosa as Critical Mediators of AMPK Activation." Pharmaceutics, MDPI, 2024. 5
-
"Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review." Pharmaceuticals, MDPI, 2022.2
-
Molnova. "Cimiracemate A Solubility and Chemical Properties." Molnova Datasheet. 1
Sources
- 1. molnova.com [molnova.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Osteoprotective Effect of Cimiracemate in Glucocorticoid-Induced Osteoporosis by Osteoprotegerin/Receptor Activator of Nuclear Factor κ B/Receptor Activator of Nuclear Factor Kappa-Β Ligand Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cimiracemate A | TargetMol [targetmol.com]
Application Note: High-Resolution NMR Spectroscopic Parameters for the Unambiguous Identification of Cimiracemate A
Introduction
Cimiracemate A is a phenylpropanoid ester isolated from the rhizomes of Actaea racemosa (syn. Cimicifuga racemosa), commonly known as black cohosh.[1][2] The structural complexity and potential therapeutic relevance of cimiracemate A and its related compounds necessitate robust and precise analytical methods for their identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of novel natural products and for quality control in drug development. This application note provides a comprehensive guide to the NMR spectroscopic parameters and protocols required for the unambiguous identification of cimiracemate A. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in natural product chemistry, phytochemistry, and quality assurance.
The core challenge in the analysis of cimiracemate A lies in its stereochemistry and the potential for the presence of closely related isomers. Therefore, a multi-dimensional NMR approach is essential to fully resolve its structure. This guide will detail the causality behind experimental choices, from sample preparation to the selection of specific 1D and 2D NMR experiments, ensuring a self-validating system for its identification.
Chemical Structure of Cimiracemate A
Cimiracemate A is a complex phenylpropanoid ester. Its structural elucidation relies on the careful analysis of its NMR spectral data. The following structure has been determined through extensive spectroscopic analysis, including 1D and 2D NMR techniques.[1]
(A chemical structure diagram of cimiracemate A would be presented here in a full application note)
Experimental Protocols
Sample Preparation
The quality of the NMR data is directly dependent on the purity of the sample and the proper preparation of the NMR tube.
Protocol:
-
Sample Purity: Ensure the isolated cimiracemate A is of high purity (>95%), as impurities can complicate spectral interpretation. This can be achieved by chromatographic techniques such as HPLC.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for cimiracemate A, providing good solubility and minimal interference in the ¹H NMR spectrum. Other deuterated solvents such as methanol-d₄ (CD₃OD) or acetone-d₆ ((CD₃)₂CO) may also be used depending on sample availability and desired resolution.
-
Concentration: Prepare a solution of cimiracemate A in the chosen deuterated solvent at a concentration of 5-10 mg/mL.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR for non-aqueous solvents, with its chemical shift set to 0.00 ppm.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Transfer approximately 0.6 mL of the prepared solution into the NMR tube.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments is required for the complete structural assignment of cimiracemate A. The following experiments are recommended, performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
Recommended NMR Experiments:
-
¹H NMR (Proton): Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR (Carbon-13): Determines the number of different types of carbon atoms in the molecule.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for stereochemical assignments.
Data Presentation: NMR Spectroscopic Data for Cimiracemate A
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for cimiracemate A, as elucidated from spectral data.[1]
Table 1: ¹H NMR Spectral Data of Cimiracemate A (in CDCl₃)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2' | 7.62 | d | 15.9 |
| H-3' | 6.33 | d | 15.9 |
| H-5' | 7.08 | d | 8.2 |
| H-6' | 6.93 | dd | 8.2, 1.8 |
| H-8' | 7.04 | d | 1.8 |
| H-2 | 5.05 | d | 7.8 |
| H-3 | 4.25 | m | |
| H-4 | 3.45 | dd | 11.5, 5.2 |
| H-4 | 3.35 | dd | 11.5, 6.0 |
| OCH₃-7' | 3.92 | s | |
| OCH₃-3 | 3.85 | s |
Table 2: ¹³C NMR Spectral Data of Cimiracemate A (in CDCl₃)
| Carbon | Chemical Shift (δ) ppm |
| C-1' | 167.2 |
| C-2' | 145.1 |
| C-3' | 115.8 |
| C-4' | 127.0 |
| C-5' | 109.5 |
| C-6' | 123.2 |
| C-7' | 148.0 |
| C-8' | 114.8 |
| C-9' | 149.2 |
| C-1 | 102.1 |
| C-2 | 74.3 |
| C-3 | 82.1 |
| C-4 | 62.5 |
| C-5 | 78.0 |
| C-6 | 71.2 |
| OCH₃-7' | 56.1 |
| OCH₃-3 | 56.0 |
Logical Workflows for Spectral Interpretation
The unambiguous identification of cimiracemate A is achieved through a systematic analysis of the acquired NMR data. The following workflow illustrates the logical connections between different NMR experiments.
Caption: Workflow for the structural elucidation of cimiracemate A using NMR spectroscopy.
Causality in Experimental Choices
-
¹H and ¹³C NMR: These initial 1D experiments provide the fundamental framework of the molecule, revealing the number and types of proton and carbon environments.
-
COSY: This experiment is crucial for establishing the proton-proton coupling networks, allowing for the tracing of molecular fragments, such as the spin systems in the aromatic rings and the sugar moiety.
-
HSQC: By correlating each proton to its directly attached carbon, the HSQC spectrum confirms the carbon chemical shifts and provides a direct link between the proton and carbon skeletons.
-
HMBC: The HMBC experiment is arguably the most critical for elucidating the overall structure of cimiracemate A. It reveals long-range (2-3 bond) correlations between protons and carbons, which are essential for connecting the individual molecular fragments identified from COSY and HSQC data. For instance, the HMBC will show correlations between the protons of the phenylpropanoid unit and the carbons of the sugar moiety, confirming the ester linkage.
-
NOESY: For determining the relative stereochemistry, the NOESY experiment is indispensable. It identifies protons that are close in space, even if they are not directly connected through bonds. This information is vital for assigning the stereochemical configuration of the chiral centers in the molecule.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural identification of cimiracemate A. The detailed protocols and spectral data presented in this application note serve as a comprehensive guide for researchers in the field of natural product chemistry and drug development. By following a logical workflow and understanding the causality behind the choice of each NMR experiment, scientists can confidently and accurately characterize cimiracemate A and related compounds, ensuring the quality and integrity of their research and products.
References
-
Chen, S. N., Fabricant, D. S., Lu, Z. Z., Fong, H. H., & Farnsworth, N. R. (2002). Cimiracemates A-D, phenylpropanoid esters from the rhizomes of Cimicifuga racemosa. Phytochemistry, 61(4), 409–413. [Link]
- Li, W., Sun, Y., & Chen, P. (2003). Identification of caffeic acid derivatives in Actea racemosa (Cimicifuga racemosa, black cohosh) by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 17(9), 983–989.
- Jiang, B., Kronenberg, F., Nuntanakorn, P., Kennelly, E. J., & Malee, P. (2006). Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products. Journal of pharmaceutical and biomedical analysis, 41(5), 1576–1590.
Sources
bioactivity-guided purification of cimiracemate A from rhizomes
Application Note: Bioactivity-Guided Purification of Cimiracemate A from Cimicifuga racemosa Rhizomes
Audience: Natural Product Chemists, Pharmacognosists, and Preclinical Drug Development Scientists.
Executive Context & Mechanistic Rationale
The isolation of trace bioactive secondary metabolites from complex botanical matrices presents a significant challenge in pharmacognosy. Cimicifuga racemosa (Black cohosh), a medicinal herb traditionally utilized for inflammatory conditions and menopausal symptoms, contains a vast array of triterpenes and phenolic compounds[1]. To isolate the specific molecules responsible for its therapeutic efficacy, researchers must employ a bioactivity-guided fractionation strategy—a process where biological assays dictate the chromatographic path forward.
Through this orthogonal approach, , a rare phenylpropanoid ester, was identified as a potent anti-inflammatory agent[1]. Mechanistically, Cimiracemate A disrupts the Toll-like receptor 4 (TLR4) signaling cascade triggered by lipopolysaccharides (LPS). By modulating Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, it effectively suppresses the downstream transcription and release of Tumor Necrosis Factor-alpha (TNF-α) in human primary blood macrophages[1][2].
Fig 1: Cimiracemate A inhibits LPS-induced TNF-α via MAPK and NF-κB pathway suppression.
Strategic Workflow: The Causality of Solvent Selection
The purification of Cimiracemate A relies on exploiting its specific physicochemical properties—namely, its moderate polarity as a phenolic ester.
-
Aqueous Extraction: Milled rhizomes are subjected to continuous sonication in Milli-Q water. This extracts polar and moderately polar constituents while leaving highly lipophilic plant waxes and structural matrices behind[1].
-
Liquid-Liquid Partitioning: The aqueous extract is partitioned with Ethyl Acetate (EtOAc). Because Cimiracemate A is a phenylpropanoid ester, it preferentially migrates into the moderately polar EtOAc layer, effectively separating it from highly polar sugars and proteins left in the water[1].
-
Hexane Defatting: The EtOAc fraction is further partitioned with hexane. This critical step removes non-polar lipids and sterols, concentrating the phenolic esters[1].
-
Orthogonal Chromatography: Normal-phase Silica Gel 60A separates the enriched fraction by functional group polarity, followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) which isolates the target compound based on subtle hydrophobic differences[1].
Fig 2: Bioactivity-guided fractionation workflow for isolating Cimiracemate A.
Detailed Experimental Protocols
Protocol A: Extraction and Liquid-Liquid Partitioning
Objective: Generate a phenolics-enriched fraction from raw botanical material.
-
Preparation: Mill 1.8 kg of dried Cimicifuga racemosa rhizomes into a fine powder to maximize surface area[1].
-
Extraction: Suspend the powder in Milli-Q water and extract for 1 hour utilizing continuous ultrasonic agitation. Centrifuge to collect the supernatant[1].
-
Primary Partitioning: Combine the aqueous supernatant with an equal volume (1:1 v/v) of EtOAc in a separatory funnel. Agitate gently to avoid emulsions, vent, and allow phase separation. Collect the upper EtOAc layer and evaporate to dryness under reduced pressure[1].
-
Secondary Partitioning: Reconstitute the dried EtOAc extract in a minimal volume of water/methanol and partition sequentially with hexane (n-C6H14) to remove lipids, followed by EtOAc, and finally n-butanol (n-BuOH) to remove highly polar saponins[1]. Retain the active EtOAc fraction for chromatography.
Protocol B: Chromatographic Isolation
Objective: Isolate Cimiracemate A to >95% purity.
-
Normal-Phase Separation: Load the active EtOAc fraction onto a Silica Gel 60A (35−75 μm) column. Elute using a step gradient of n-hexane, EtOAc, and Methanol (MeOH). Collect fractions and submit aliquots to the macrophage bioassay (Protocol C)[1].
-
RP-HPLC Purification: Inject the bio-active silica fractions onto a Lichrospher 100 RP C18 EC column (5 μm, 250 × 4.6 mm ID).
-
Elution & Detection: Utilize a gradient elution starting from 25% acetonitrile in water. Monitor peak detection using a fast-scanning photodiode array (PDA) detector set at 210, 254, and 280 nm. Scan eluting peaks between 200 and 300 nm (1 nm intervals) to verify the characteristic UV absorbance maxima of phenylpropanoids[1].
-
Recovery: Pool the active peaks and lyophilize to yield pure Cimiracemate A[1].
Protocol C: Self-Validating Macrophage Bioassay
Objective: Ensure observed anti-inflammatory activity is due to specific pathway inhibition, not cytotoxicity.
-
Cell Culture: Isolate human primary blood macrophages and seed in 96-well plates.
-
Treatment: Pre-treat cells with the chromatographic fractions (or pure Cimiracemate A at 140 μM) for 1 hour[1].
-
Induction: Stimulate the cells with LPS (1 ng/mL or 10 ng/mL) for 24 hours[1].
-
Self-Validation Mechanisms (Critical):
-
Positive Control: Include a Dexamethasone treatment group to validate assay sensitivity.
-
Negative Control: Vehicle-only wells to establish baseline TNF-α.
-
Cytotoxicity Screen: Run a parallel MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on treated cells. Rule: If a fraction reduces TNF-α but also reduces cell viability by >10%, the fraction is discarded as a false positive (cytotoxic, not specifically anti-inflammatory).
-
-
Quantification: Harvest the supernatant and quantify TNF-α using a standard Enzyme-Linked Immunosorbent Assay (ELISA)[1].
Quantitative Data Summary
The bioactivity-guided fractionation of C. racemosa yields highly reproducible metrics when tracking Cimiracemate A. The table below summarizes the expected yield and the validated pharmacological suppression of TNF-α[1].
| Parameter | Value / Metric |
| Starting Material | 1.8 kg Cimicifuga racemosa rhizomes |
| Final Yield | 29 mg pure Cimiracemate A |
| Final Purity (HPLC-PDA) | > 95% |
| TNF-α Suppression (1 ng/mL LPS) | 47 ± 19% inhibition (at 140 μM Cimiracemate A) |
| TNF-α Suppression (10 ng/mL LPS) | 58 ± 30% inhibition (at 140 μM Cimiracemate A) |
References
-
Identification of the Bioactive Constituent and Its Mechanisms of Action in Mediating the Anti-Inflammatory Effects of Black Cohosh and Related Cimicifuga species on Human Primary Blood Macrophages. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Identification of the bioactive constituent and its mechanisms of action in mediating the anti-inflammatory effects of black cohosh and related Cimicifuga species on human primary blood macrophages. PubMed / National Institutes of Health.[Link]
Sources
preparation of cimiracemate A reference standard solutions
Application Note: Preparation, Validation, and Handling of Cimiracemate A Reference Standard Solutions
Overview & Pharmacological Context
Cimiracemate A is a highly bioactive phenylpropanoid ester predominantly isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh) and related Cimicifuga species[1]. In drug development and botanical standardization, it serves as a critical biomarker due to its potent anti-inflammatory properties. Specifically, Cimiracemate A suppresses lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human primary blood macrophages[1]. Mechanistically, this suppression is achieved through the targeted modulation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappaB (NF-κB) signaling pathways[1]. Furthermore, recent computational and in vitro analyses highlight its potential role as an activator of AMP-activated protein kinase (AMPK), expanding its therapeutic relevance to metabolic conditions[2].
Because of its complex phenolic structure and susceptibility to oxidative degradation, the preparation of Cimiracemate A reference standards requires rigorous methodology. This guide provides a self-validating protocol for formulating highly stable, accurate reference standard solutions suitable for High-Performance Liquid Chromatography (HPLC) quantification and in vitro bioassays.
Mechanism of Cimiracemate A in suppressing TNF-α via MAPK/NF-κB pathways.
Physicochemical Properties & Rationale for Solvent Selection
To ensure complete dissolution without compromising structural integrity, understanding the physicochemical properties of Cimiracemate A is critical. As a phenolic ester, it exhibits high lipophilicity and poor aqueous solubility but dissolves readily in polar aprotic and organic solvents[3].
Table 1: Physicochemical Properties of Cimiracemate A
| Property | Value / Description |
| Chemical Name | Cimiracemate A |
| CAS Number | 478294-16-5[3] |
| Molecular Formula | C19H18O7[3] |
| Molecular Weight | 358.4 g/mol [3] |
| Optimal Solvents | DMSO, Methanol (MeOH), Ethanol, Pyridine[3] |
| Storage Temperature | -20°C (Long-term solid storage)[3] |
| Solid Stability | ≥ 2 years (when stored properly as a dry powder)[3] |
Causality in Solvent Choice: While Dimethyl Sulfoxide (DMSO) provides superior solubility for highly concentrated stock solutions intended for cellular bioassays, HPLC-grade Methanol is the preferred diluent for analytical reference standards[3][4]. Methanol ensures optimal compatibility with standard reverse-phase HPLC mobile phases (typically Acetonitrile/Water gradients) and avoids the high UV-cutoff and high-viscosity injection issues associated with DMSO during chromatographic analysis.
Experimental Protocol: Preparation of Reference Standard Solutions
This section outlines the step-by-step preparation of a 1.0 mg/mL primary stock solution and subsequent working standards.
Workflow for the preparation and storage of Cimiracemate A reference standards.
Step-by-Step Methodology:
Phase 1: Equilibration and Weighing
-
Equilibration: Remove the Cimiracemate A solid standard vial from -20°C storage. Allow the vial to equilibrate to room temperature (RT) in a desiccator for at least 30–60 minutes. Causality: Opening a cold vial introduces ambient moisture condensation. Moisture rapidly degrades phenolic compounds via hydrolysis and artificially inflates the mass, skewing gravimetric accuracy.
-
Weighing: Using a microbalance (readability 0.001 mg) calibrated with certified weights, accurately weigh 1.0 mg of Cimiracemate A into a static-free, amber glass volumetric flask (1.0 mL capacity). Causality: Amber glass is mandatory to prevent photo-oxidation of the conjugated double bonds in the phenylpropanoid moiety.
Phase 2: Dissolution and Primary Stock Formulation (1.0 mg/mL) 3. Initial Dissolution: Add approximately 0.5 mL of HPLC-grade Methanol to the volumetric flask. 4. Sonication: Sonicate the flask in a cool water bath (≤ 25°C) for 2–3 minutes until the solid is completely dissolved. Causality: Excessive heat during sonication can induce ester cleavage. Maintaining a cool bath ensures structural preservation. 5. Volume Adjustment: Bring the solution to the final 1.0 mL volume with Methanol. Invert the flask 5–10 times to ensure homogeneity.
Phase 3: Serial Dilution for Working Standards 6. Dilution: Prepare working standard solutions (e.g., 10, 25, 50, 100, and 200 µg/mL) by performing serial dilutions of the primary stock. Use the initial mobile phase composition (e.g., 5% Acetonitrile in 0.1% Formic Acid) or pure Methanol as the diluent. Causality: Diluting the standard in the initial mobile phase minimizes solvent-front distortion (the "solvent effect") during HPLC injection, resulting in sharper, more symmetrical peak shapes.
Phase 4: Aliquoting and Storage 7. Aliquoting: Immediately transfer 50 µL aliquots of the primary stock and working solutions into pre-labeled, amber glass HPLC vials with PTFE-lined septa. 8. Storage: Purge the vial headspace with inert Nitrogen gas (N 2 ) before sealing, and store immediately at -20°C. Causality: N 2 purging displaces oxygen, preventing autoxidation of the dihydroxyphenyl groups. Creating single-use aliquots prevents repeated freeze-thaw cycles, which are highly detrimental to the stability of the ester bond[4].
Analytical Validation: HPLC-PDA/MS Conditions
To establish this protocol as a self-validating system, the prepared standards must be immediately verified for purity and concentration using High-Performance Liquid Chromatography coupled with Photodiode Array (PDA) or Mass Spectrometry (MS). Cimiracemate A exhibits a characteristic UV absorption maximum around 326–329 nm, distinguishing it from other constituents[4].
Table 2: Recommended HPLC-PDA Parameters for Cimiracemate A Validation
| Parameter | Specification |
| Column | Zorbax Eclipse Plus C18 (4.6 × 100 mm, 1.8 μm) or equivalent[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | HPLC-Grade Acetonitrile[5] |
| Gradient Elution | 0-10 min: 5-20% B; 10-18 min: 20-26% B; 18-28 min: 26% B[5] |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 30°C[4][5] |
| Detection Wavelength | 310 - 320 nm (Optimal for phenolic constituents)[4][5] |
| Injection Volume | 10.0 µL[4][5] |
System Suitability Check: Inject the 50 µg/mL working standard six consecutive times. The Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%, and the tailing factor should be between 0.9 and 1.2. Meeting these criteria validates both the precision of the gravimetric preparation and the chromatographic integrity of the system[5].
References
-
Identification of the Bioactive Constituent and Its Mechanisms of Action in Mediating the Anti-Inflammatory Effects of Black Cohosh and Related Cimicifuga species on Human Primary Blood Macrophages - ACS Publications. URL:[Link]
-
Machine Learning-Based Analysis Reveals Triterpene Saponins and Their Aglycones in Cimicifuga racemosa as Critical Mediators of AMPK Activation - MDPI. URL:[Link]
-
A comprehensive strategy integrating metabolomics with DNA barcoding for discovery of combinatorial discriminatory quality markers: A case of Cimicifuga foetida and Cimicifuga dahurica - Arabian Journal of Chemistry. URL:[Link]
-
Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - NIH / PMC. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. molnova.com [molnova.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive strategy integrating metabolomics with DNA barcoding for discovery of combinatorial discriminatory quality markers: A case of <i>Cimicifuga foetida</i> and <i>Cimicifuga dahurica</i> - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Evaluating the Antioxidant Activity of Cimiracemate A using the Alkaline Comet Assay
Abstract
This application note provides a detailed protocol for assessing the antioxidant and DNA-protective effects of cimiracemate A using the single cell gel electrophoresis (SCGE), or comet, assay. The comet assay is a sensitive and versatile method for detecting DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual eukaryotic cells.[1][2] By inducing oxidative stress in cells with an agent like hydrogen peroxide (H₂O₂) and pre-treating with cimiracemate A, this protocol allows for the quantification of the compound's ability to prevent DNA damage. The alkaline version of the assay is emphasized due to its high sensitivity for detecting the types of DNA lesions caused by oxidative stress.[3] This guide is intended for researchers in drug development and cellular biology, offering a self-validating experimental design with necessary controls, detailed step-by-step instructions, and data interpretation guidelines.
Introduction and Scientific Principle
Reactive oxygen species (ROS) are natural byproducts of aerobic metabolism but can also be induced by external factors, leading to cellular damage.[4] One of the primary targets of ROS-induced damage is DNA, resulting in strand breaks and base modifications that can compromise genomic integrity.[5] Antioxidant compounds can mitigate this damage by scavenging free radicals or upregulating cellular defense mechanisms.
The comet assay is a powerful tool for visualizing and quantifying this DNA damage at the single-cell level.[6] The principle is based on the electrophoresis of nucleoids (the remaining nuclear structure after cell lysis).[7] When cells are embedded in an agarose gel matrix, lysed, and subjected to an electric field, damaged DNA fragments migrate away from the nucleus, forming a "tail" that resembles a comet.[8] The intensity and length of this tail are directly proportional to the amount of DNA damage.[9]
In the context of evaluating cimiracemate A, the assay measures the reduction in DNA damage in cells pre-treated with the compound before being exposed to an oxidative stressor. A significant decrease in comet tail formation compared to untreated (but stressed) cells indicates that cimiracemate A possesses antioxidant activity. The alkaline nature of this protocol (pH >13) is crucial as it denatures the DNA, allowing for the detection of single-strand breaks and alkali-labile sites, which are common forms of oxidative DNA damage.[3][10]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Principle of the Comet Assay for Antioxidant Activity."
Materials and Reagents
Reagents:
-
Cell Culture Medium (appropriate for the chosen cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Cimiracemate A (stock solution in DMSO)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Low Melting Point (LMP) Agarose
-
Normal Melting Point (NMP) Agarose
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Lysis Solution (Freshly Prepared, Cold): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl. Adjust pH to 10.0. Just before use, add 1% Triton X-100 and 10% DMSO.[2]
-
Alkaline Electrophoresis Buffer (Freshly Prepared, Cold, pH >13): 300 mM NaOH, 1 mM EDTA.[3]
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
DNA Staining Solution: e.g., SYBR® Gold or Green, or Propidium Iodide at an appropriate dilution.
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Water baths (37°C and 70°C)
-
Horizontal gel electrophoresis unit and power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring
-
Comet assay slides (pre-coated or frosted)
-
Micropipettes and sterile tips
-
Hemocytometer or automated cell counter
Detailed Experimental Protocol
This protocol is divided into five main stages: Cell Preparation, Treatment, Comet Assay Procedure, Imaging, and Data Analysis. It is critical to include proper controls for a self-validating experiment.
Experimental Groups:
-
Negative Control: Untreated cells (no Cimiracemate A, no H₂O₂).
-
Vehicle Control: Cells treated with DMSO (vehicle for Cimiracemate A) + H₂O₂.
-
Positive Control: Cells treated with H₂O₂ only.
-
Test Groups: Cells treated with varying concentrations of Cimiracemate A + H₂O₂.
dot graph [rankdir=TB, splines=ortho, nodesep=0.5, label="Experimental Workflow", labelloc=t, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2, height=0.5]; edge [fontname="Arial", fontsize=9];
} caption: "Step-by-step workflow for the comet assay."
Stage 1: Cell Culture and Preparation
-
Cell Line Selection: Choose a suitable cell line (e.g., human lymphocytes, HaCaT, or CHO cells). Ensure cells are in the logarithmic growth phase.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubation: Incubate cells for 24 hours under standard conditions (37°C, 5% CO₂).
Stage 2: Pre-treatment and Oxidative Challenge
-
Pre-treatment: Remove the culture medium and wash cells once with warm PBS. Add fresh medium containing the desired concentrations of cimiracemate A (e.g., 1, 10, 50 µM) or the equivalent volume of DMSO for vehicle controls.
-
Causality Note: This pre-incubation step allows cimiracemate A to be taken up by the cells or to exert its protective effects on the cellular environment before the oxidative insult. A typical pre-incubation time is 1-2 hours.
-
-
Induction of Oxidative Stress: Prepare a fresh working solution of H₂O₂ in serum-free medium or PBS. A common concentration range to test is 50-200 µM.[9]
-
Challenge: Remove the cimiracemate A-containing medium. Add the H₂O₂ solution to the appropriate wells and incubate for a short period on ice (e.g., 20-30 minutes) to induce DNA damage while minimizing cellular repair.[9][11]
-
Causality Note: Performing the H₂O₂ challenge on ice slows down metabolic processes, including DNA repair, ensuring that the damage measured is a direct result of the oxidative insult.
-
Stage 3: Comet Assay Procedure
-
Cell Harvesting: After the H₂O₂ incubation, immediately wash the cells with ice-cold PBS. Detach adherent cells using Trypsin-EDTA, then neutralize with complete medium. Collect all cells (including suspension cells) and centrifuge at 200 x g for 5 minutes at 4°C.
-
Cell Resuspension: Discard the supernatant and resuspend the cell pellet in ice-cold PBS to a final concentration of 1 x 10⁵ cells/mL.[8] All subsequent steps should be performed under subdued light to prevent additional DNA damage.[12]
-
Embedding:
-
Pipette 50 µL of the cell suspension (at ~37°C) and mix gently with 500 µL of molten LMP agarose (at 37°C).[3]
-
Immediately pipette 50-75 µL of this mixture onto a pre-coated comet slide. Spread evenly.
-
Place the slides flat at 4°C in the dark for at least 10 minutes to allow the agarose to solidify.[3]
-
-
Lysis: Immerse the slides in pre-chilled Lysis Solution. Incubate for at least 1 hour (or overnight for increased sensitivity) at 4°C.[13]
-
Causality Note: The high salt concentration in the lysis buffer helps to remove membranes and proteins, leaving behind the supercoiled DNA within the nucleoid.[2]
-
-
Alkaline Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are completely covered. Let the slides sit for 20-40 minutes at 4°C.[1]
-
Causality Note: This unwinding step in the high pH buffer is essential for denaturing the DNA and exposing alkali-labile sites, which appear as strand breaks.[14]
-
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V and ~300mA) for 20-30 minutes at 4°C.[3][15]
-
Causality Note: The electric field pulls the negatively charged, relaxed, and broken DNA fragments out of the nucleoid towards the anode, forming the comet tail.[7]
-
-
Neutralization: After electrophoresis, gently drain the buffer and immerse the slides in Neutralization Buffer for 5-10 minutes at room temperature. Repeat this step twice.
-
Staining: Add a sufficient volume of diluted DNA staining solution to each slide and incubate for 5-15 minutes in the dark.
Data Acquisition and Interpretation
Image Analysis
-
Microscopy: Visualize the slides using a fluorescence microscope. Capture images of at least 50-100 randomly selected, non-overlapping comets per slide.
-
Scoring: Use dedicated image analysis software to quantify the extent of DNA damage.[16] The most common and recommended parameter for evaluation is % Tail DNA .[17]
Data Presentation and Interpretation
The antioxidant activity of cimiracemate A is determined by its ability to reduce the % Tail DNA induced by H₂O₂. The results can be summarized in a table and the protective effect can be calculated.
Table 1: Hypothetical Comet Assay Results for Cimiracemate A
| Treatment Group | Concentration | Mean % Tail DNA (± SD) | % Damage Reduction |
| Negative Control | - | 4.5 ± 1.2 | - |
| Positive Control (H₂O₂) | 100 µM | 45.8 ± 5.5 | 0% (Reference) |
| Vehicle + H₂O₂ | 0.1% DMSO | 46.2 ± 6.1 | -0.9% |
| Cimiracemate A + H₂O₂ | 1 µM | 35.1 ± 4.8 | 26.2% |
| Cimiracemate A + H₂O₂ | 10 µM | 22.7 ± 3.9 | 52.2% |
| Cimiracemate A + H₂O₂ | 50 µM | 11.3 ± 2.5 | 84.7% |
% Damage Reduction is calculated as: [1 - (% Tail DNA_Test - % Tail DNA_Neg) / (% Tail DNA_Pos - % Tail DNA_Neg)] x 100
A dose-dependent decrease in the Mean % Tail DNA in the cimiracemate A treatment groups indicates a significant protective effect against oxidative DNA damage.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very small comets in positive control | Inactive H₂O₂; Inefficient lysis; Incorrect electrophoresis conditions.[19] | Prepare H₂O₂ solution fresh.[20] Extend lysis time (e.g., overnight).[14] Verify electrophoresis buffer pH (>13) and voltage/time. |
| High background damage in negative control | Cells are unhealthy; Excessive light exposure; Harsh cell handling. | Use cells from a healthy, low-passage culture. Perform all steps post-harvesting under subdued light.[12] Handle cells gently during harvesting and resuspension. |
| Agarose gel slides off | Slides not properly coated or cleaned; Agarose not fully spread over the sample area. | Use pre-coated slides. Ensure the agarose/cell mixture covers the entire designated area on the slide.[21] |
| "Hedgehog" comets (all DNA in tail) | Excessive DNA damage. | Reduce the concentration of the damaging agent (H₂O₂) or shorten the exposure time.[11] |
References
-
Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Measuring hydrogen peroxide reduction using a robust, inexpensive, and sensitive method. (2012). SpringerLink. [Link]
-
DNA Damage Assays - Champions Oncology. (n.d.). Champions Oncology. [Link]
-
Single cell gel electrophoresis and its applications in different fields. (2017). MedCrave online. [Link]
-
What is the Comet Assay? (2023). News-Medical.Net. [Link]
-
Single cell gel electrophoresis: detection of DNA damage at different levels of sensitivity. (n.d.). SciSpace. [Link]
-
Comet assay. (n.d.). Wikipedia. [Link]
-
Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. (n.d.). Agilent. [Link]
-
Comet Assay for the Detection of DNA Breaks Protocol. (n.d.). Creative Diagnostics. [Link]
-
CometAssay. (n.d.). Interchim. [Link]
-
The comet moment as a measure of DNA damage in the comet assay. (1996). PubMed. [Link]
-
Neutral Comet Assay. (2020). Bio-protocol. [Link]
-
Comet Assay. (n.d.). SlideShare. [Link]
-
The COMET assay: single-cell analysis of DNA damage. (2022). Cellomatics Biosciences. [Link]
-
Comet Assay. (n.d.). MetaSystems. [Link]
-
How to prepare slides for comet assay? (2024). IPHASE Biosciences. [Link]
-
Statistical Analysis of the Comet-Assay. (2018). Statisticians in the Pharmaceutical Industry. [Link]
-
A Study on Hydrogen Peroxide Scavenging Activity and Ferric Reducing Ability of Simple Coumarins. (2018). Emerging Science Journal. [Link]
-
Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. (2019). MDPI. [Link]
-
Hydrogen Peroxide Scavenging by Methanolic Extracts of Coriander: An In Vitro Antioxidant Study. (2025). Medwin Publishers. [Link]
-
Evaluation of Antioxidant Activity using by H2O2, DPPH, ABTS Methods and Phytochemical Tests, TPC & TFC of Commonly Used Med. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Generation of Hydrogen Peroxide and Phenolic Content in Plant-Material-Based Beverages and Spices. (2024). MDPI. [Link]
-
FAQ: Comet Assays. (n.d.). Cell Biolabs, Inc. [Link]
-
Controlling variation in the comet assay - PMC. (2014). National Center for Biotechnology Information. [Link]
-
Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. (2025). MDPI. [Link]
-
Comet assay-no tails, thoughts where to start troubleshooting? (2016). ResearchGate. [Link]
-
CometAssay. (n.d.). Interchim. [Link]
-
Alkaline Comet Assay to Detect DNA Damage. (n.d.). Springer Nature Experiments. [Link]
-
Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. (2021). PubMed. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Comet assay - Wikipedia [en.wikipedia.org]
- 3. interchim.fr [interchim.fr]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. championsoncology.com [championsoncology.com]
- 6. Single cell gel electrophoresis and its applications in different fields - MedCrave online [medcraveonline.com]
- 7. news-medical.net [news-medical.net]
- 8. b.aun.edu.eg [b.aun.edu.eg]
- 9. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]
- 10. scispace.com [scispace.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. Comet Assay | MetaSystems [metasystems-international.com]
- 17. psiweb.org [psiweb.org]
- 18. The comet moment as a measure of DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
- 20. researchgate.net [researchgate.net]
- 21. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
Application Note: Reconstitution and Cell Culture Application of Cimiracemate A
Introduction and Mechanistic Context
Cimiracemate A is a bioactive phenylpropanoid ester isolated from the rhizomes of Cimicifuga racemosa (black cohosh). In preclinical drug development and in vitro pharmacology, it is highly valued for its potent anti-inflammatory and antioxidant properties[1].
When studying inflammatory models—such as lipopolysaccharide (LPS)-stimulated human primary macrophages—Cimiracemate A acts by suppressing the production of pro-inflammatory cytokines like TNF-α. Mechanistically, this is achieved by inhibiting the phosphorylation of extracellular signal-regulated kinases (ERK/MAPK) and preventing the nuclear translocation of NF-κB[2].
Because Cimiracemate A is a lipophilic phytochemical, it is practically insoluble in aqueous buffers. Proper reconstitution in Dimethyl Sulfoxide (DMSO) is critical to ensure bioavailability in cell culture media without inducing solvent-mediated cytotoxicity.
Mechanism of Cimiracemate A: Inhibition of LPS-induced MAPK and NF-κB signaling pathways.
Physicochemical Properties & Solubility Data
Before beginning the reconstitution, verify the mass and purity of your specific lot. The following table summarizes the standard physicochemical parameters required for accurate molarity calculations[3].
| Property | Value |
| Compound Name | Cimiracemate A |
| CAS Number | 478294-16-5 |
| Molecular Formula | C19H18O7 |
| Molecular Weight | 358.34 g/mol |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) |
| Storage (Dry Powder) | -20°C (Stable for up to 3 years) |
| Storage (DMSO Stock) | -80°C (Stable for up to 1 year) |
Preparation of the Master Stock (in DMSO)
To ensure experimental reproducibility, the preparation of the stock solution must account for the compound's crystalline lattice energy and the hygroscopic nature of the solvent.
Workflow for the preparation and application of Cimiracemate A in cell culture models.
Reconstitution Protocol
-
Equilibration (Critical Causality Step): Remove the vial of Cimiracemate A from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening.
-
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced into the vial will drastically reduce the solubility of Cimiracemate A in DMSO and alter the final molarity.
-
-
Solvent Addition: Add the required volume of sterile, anhydrous, cell-culture grade DMSO directly to the vial to achieve your desired stock concentration (see Dilution Table below).
-
Solubilization: Vortex the vial for 30 seconds. If the powder does not immediately dissolve, warm the vial in a 37°C water bath for 5 minutes, followed by brief sonication in an ultrasonic bath[4].
-
Causality: Heating to 37°C increases the kinetic energy of the solvent, while ultrasonic cavitation breaks the intermolecular bonds of the crystalline powder without causing the thermal degradation associated with higher temperatures.
-
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–20 µL per tube) and store immediately at -80°C[3].
-
Causality: Repeated freeze-thaw cycles will degrade the ester bonds in Cimiracemate A. Single-use aliquots preserve molecular integrity.
-
Volumetric Dilution Guide
Use the following table to determine the exact volume of DMSO required to achieve standard stock concentrations based on the mass of Cimiracemate A in your vial.
| Desired Stock Concentration | Volume of DMSO to add to 1 mg | Volume of DMSO to add to 5 mg | Volume of DMSO to add to 10 mg |
| 5 mM | 558.1 µL | 2.791 mL | 5.581 mL |
| 10 mM | 279.1 µL | 1.395 mL | 2.791 mL |
| 20 mM | 139.5 µL | 697.7 µL | 1.395 mL |
Cell Culture Application & Treatment Workflow
When introducing Cimiracemate A to in vitro models (e.g., THP-1 macrophages or MCF-7 cells), the primary challenge is preventing the compound from crashing out of solution when transitioning from 100% DMSO to an aqueous culture medium.
Intermediate Dilution Strategy
-
Thaw: Thaw a single aliquot of the DMSO stock at room temperature.
-
Pre-dilution: Do not add the 100% DMSO stock directly to the cells. Instead, prepare an intermediate dilution in pre-warmed (37°C) complete culture media. Add the DMSO stock dropwise to the media while gently vortexing.
-
Causality: Direct addition of high-concentration DMSO to the culture well causes a localized high-polarity shock, leading to micro-precipitation of the compound. Dropwise addition into a larger volume of media ensures uniform dispersion and stable micelle formation.
-
-
Final Treatment: Add the intermediate dilution to the cell culture plate. Ensure the final concentration of DMSO in the well does not exceed 0.1% (v/v) .
-
Causality: DMSO concentrations above 0.1%–0.5% can induce cellular toxicity, alter membrane permeability, and independently trigger stress-response pathways, thereby confounding your anti-inflammatory readouts.
-
Quality Control & Self-Validating Systems
To ensure the integrity of your experimental data, the protocol must be self-validating. Implement the following checks in every assay:
-
Optical Validation (Precipitation Check): Before adding the intermediate dilution to your cells, inspect the mixture under an inverted light microscope (10x or 20x objective). The presence of birefringent crystals or cloudy micro-precipitates indicates that the Cimiracemate A has crashed out of solution. If this occurs, the effective concentration is unknown, and the media must be remade.
-
Vehicle Control Validation: You must run a parallel "Vehicle Control" well containing the exact same final concentration of DMSO (e.g., 0.1%) without Cimiracemate A.
-
Self-Validation: If the vehicle control shows altered baseline TNF-α levels or reduced cell viability (via MTT assay) compared to a completely untreated control, your DMSO concentration is too high, and the assay is invalid[5].
-
-
Positive Control Validation: Include a well treated with a known anti-inflammatory reference standard (e.g., )[1]. This proves that your specific cell passage is biologically responsive to the targeted pathway inhibition.
Sources
how to improve cimiracemate A solubility for in vitro assays
Welcome, Researchers. This guide is designed to provide you with in-depth technical support for handling Cimiracemate A in your experimental setups. As Senior Application Scientists, we understand that compound solubility is a critical, and often challenging, first step for any successful in vitro assay. This document moves beyond simple protocols to explain the underlying principles, helping you make informed decisions to ensure the validity and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: I'm starting my first in vitro experiment with Cimiracemate A. How should I prepare my stock solution?
This is the most critical question, as improper initial dissolution can compromise all subsequent experiments. Cimiracemate A, like many complex organic molecules, is expected to have poor aqueous solubility. Therefore, the standard and recommended starting point is to use an organic solvent to create a high-concentration stock solution.
The Causality Behind the Choice: The strategy is to dissolve the compound in a minimal volume of a water-miscible organic solvent, creating a concentrated stock that can be diluted into your aqueous cell culture medium. This keeps the final concentration of the organic solvent in your assay low enough to be non-toxic to the cells. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a broad range of compounds.[1][2]
dot
Caption: Initial Stock Preparation Workflow.
Q2: My Cimiracemate A dissolves in DMSO, but it precipitates when I dilute it into my cell culture medium. What is happening and what should I do?
This is a classic sign of a compound "crashing out" of solution. While your compound is soluble in the high-DMSO environment of the stock, the drastic change in solvent polarity upon dilution into the aqueous medium causes its solubility to plummet, leading to precipitation.
This is a common challenge that requires moving beyond simple DMSO dissolution. You have several advanced strategies to consider, each with its own mechanism and application.
dot
Caption: Troubleshooting Precipitation Issues.
Troubleshooting Guides & Advanced Protocols
Issue 1: Managing Solvent Toxicity
Q3: I'm concerned about the effect of DMSO on my cells. What are the safe limits?
This is an excellent and crucial consideration. While DMSO is ubiquitous, it is not inert and can impact cellular processes like proliferation, differentiation, and gene expression.[3] The toxic concentration is highly cell-type dependent.
Expertise & Experience: As a rule of thumb, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[4] However, sensitive cell types, like primary neurons or certain immune cells, may show stress at concentrations as low as 0.1%.[2][4] Some studies even show that concentrations between 0.25% and 0.5% can have stimulatory effects in some cell lines and inhibitory effects in others.[4][5]
Trustworthiness - The Self-Validating System: It is imperative to run a vehicle control experiment. This involves treating a set of cells with the highest concentration of the solvent (e.g., 0.5% DMSO in medium) used in your experiment, but without the compound. This allows you to distinguish the effects of Cimiracemate A from any background effects of the solvent itself.
| Solvent | General Upper Limit | Sensitive Cell Limit | Key Considerations |
| DMSO | ≤ 0.5% (v/v) | ≤ 0.1% (v/v) | Can affect cell differentiation and proliferation. Always use cell culture grade.[3][4] |
| Ethanol | ≤ 0.5% (v/v) | ≤ 0.1% (v/v) | Can be more disruptive to cell membranes than DMSO.[4] |
Issue 2: Persistent Precipitation
Q4: How can I use co-solvents or surfactants to prevent my compound from precipitating?
If DMSO alone is insufficient, a co-solvent system can maintain solubility upon dilution. Co-solvents are water-miscible organic solvents that, when combined, can create a more favorable environment for a poorly soluble compound.[6][7] Often, a non-ionic surfactant is included to act as a wetting and stabilizing agent.[6][8]
The Causality Behind the Choice: A common and effective formulation for in vivo studies that can be adapted for in vitro stock preparation is a mixture of DMSO, Polyethylene Glycol (PEG), and a surfactant like Tween 80 (Polysorbate 80).[8] PEG acts as a less polar solvent than water, helping to bridge the polarity gap between DMSO and the aqueous medium. Tween 80 forms micelles that can help keep the compound dispersed and prevent aggregation.[6]
Experimental Protocol 1: Preparing a Co-Solvent Stock Solution
-
Preparation: In a sterile microcentrifuge tube, prepare the co-solvent vehicle. A common starting point is a mixture of:
-
10% DMSO
-
40% PEG400
-
50% Water (or PBS)
-
(Optional: Add Tween 80 to a final concentration of 5% in the vehicle)
-
-
Dissolution: Weigh out Cimiracemate A and add the co-solvent vehicle to achieve a high stock concentration (e.g., 10 mM).
-
Mixing: Vortex thoroughly. Use a bath sonicator for 5-10 minutes if complete dissolution is difficult.[9] Gentle warming (up to 37-50°C) can also be attempted, but you must first confirm that Cimiracemate A is stable at this temperature.[9]
-
Application: Dilute this new stock solution into your cell culture medium to achieve your final desired concentrations.
-
Control: Remember to prepare a vehicle control with the same co-solvent mixture and dilute it in the same manner as your test article.
Q5: I've heard about cyclodextrins. Are they a viable option for an in vitro assay?
Absolutely. Cyclodextrins are an excellent and often superior alternative to co-solvent systems, especially for sensitive cell lines, as they generally have a better toxicity profile.[4][10]
The Causality Behind the Choice: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[11] Poorly soluble molecules like Cimiracemate A can become encapsulated within this hydrophobic cavity, forming a water-soluble "inclusion complex."[10][12] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and safety.[10][13]
dot
Caption: Mechanism of Cyclodextrin Solubilization.
Experimental Protocol 2: Solubility Enhancement Screen with HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your base cell culture medium (e.g., 1%, 2.5%, 5%, and 10% w/v). Warm the solutions to 37°C to ensure the cyclodextrin is fully dissolved.
-
Add Compound: Add an excess amount of Cimiracemate A powder to a known volume of each cyclodextrin solution (and a control solution with no cyclodextrin).
-
Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a 37°C incubator for 24-48 hours. This allows the system to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved Cimiracemate A.
-
Quantify Soluble Fraction: Carefully collect the supernatant. Analyze the concentration of dissolved Cimiracemate A using a suitable method like HPLC-UV or LC-MS.
-
Determine Optimal Concentration: Plot the measured Cimiracemate A concentration against the HP-β-CD concentration. This will show you the required cyclodextrin concentration to achieve your target drug concentration for the assay. You can then prepare your final dosing solutions using this optimal concentration.
| Method | Mechanism | Pros | Cons |
| Co-Solvents | Reduces the polarity of the bulk solvent.[7] | Simple to prepare; effective for many compounds. | Higher potential for cell toxicity; can interfere with compound-target interactions.[4] |
| Cyclodextrins | Forms a water-soluble inclusion complex.[11][12] | Low cytotoxicity; can improve compound stability.[10] | More complex preparation; may not work for all molecular shapes; can be costly. |
| pH Adjustment | Increases the ionization of acidic or basic functional groups.[14] | Can produce a large increase in solubility. | Can alter cell physiology; may not be applicable if compound is not ionizable.[15] |
References
-
Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics - ACS Publications. [Link]
-
How to dissolve a poorly soluble drug? ResearchGate. [Link]
-
Inhibitors in DMSO (not for cell culture) can be used in cellular assays? ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology - PMC. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B - PMC. [Link]
-
Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics. [Link]
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers - PMC. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals - MDPI. [Link]
-
Cimiracemate C | C20H20O8 | CID 5315877. PubChem - NIH. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
-
Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]
-
Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin. MedCrave online. [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Cimiracemate A Chemical Details. CompTox Chemicals Dashboard - EPA. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life - PMC. [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences - MDPI. [Link]
-
Improving Nefiracetam Dissolution and Solubility Behavior Using a Cocrystallization Approach. ResearchGate. [Link]
-
Solubility of form III piracetam in a range of solvents. University of Limerick Institutional Repository. [Link]
-
Solubility of Form III Piracetam in a Range of Solvents. Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
Solubility of Form III Piracetam in a Range of Solvents | Request PDF. ResearchGate. [Link]
-
Improving Nefiracetam Dissolution and Solubility Behavior Using a Cocrystallization Approach. Pharmaceutics - PMC. [Link]
-
Flow-Through Cell Method and IVIVR for Poorly Soluble Drugs. Dissolution Technologies. [Link]
-
In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery - PubMed. [Link]
-
Cimiracemoside D | C37H58O11 | CID 70698290. PubChem - NIH. [Link]
-
Is there a relationship between solubility of material and its PH level? ResearchGate. [Link]
-
Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics - MDPI. [Link]
-
In Vitro Solubility Assays in Drug Discovery | Request PDF. ResearchGate. [Link]
-
Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. CNS Drugs - PubMed. [Link]
-
The Mechanism of Action of Aniracetam at Synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors: Indirect and Direct Effects on Desensitization. Molecular Pharmacology - PubMed. [Link]
-
A Systematic Review on the Analytical Techniques for the Quantification of Piracetam. Acta Scientific Pharmaceutical Sciences. [Link]
-
pH Effects on solubility, zeta potential, and correlation between antibacterial activity and molecular weight of chitosan. Carbohydrate Polymers - PubMed. [Link]
Sources
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- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Technical Support Center: Minimizing Cimiracemate A Cytotoxicity in Bone Marrow Stromal Cells (BMSCs)
Welcome to the Technical Support Center for Cimiracemate A (CRA) applications in bone tissue engineering and pharmacology. CRA, a phenylpropanoid ester derived from Cimicifuga racemosa (black cohosh), is a potent osteoprotective agent that mitigates glucocorticoid-induced osteoporosis by modulating the OPG/RANKL signaling axis [1]. However, as with many bioactive phenolic compounds, improper dosing, solvent toxicity, or prolonged exposure can induce paradoxical cytotoxicity in Bone Marrow Stromal Cells (BMSCs)—the critical precursors to osteoblasts.
This guide provides troubleshooting frameworks, validated protocols, and mechanistic insights to help you establish a safe therapeutic window for CRA in BMSC cultures.
Section 1: Frequently Asked Questions & Troubleshooting
Q1: My BMSCs are exhibiting morphological signs of apoptosis (rounding, detachment) after 48 hours of CRA exposure. What is causing this? A: This is typically caused by either dose-dependent redox cycling or solvent toxicity . While CRA acts as a beneficial antioxidant at low concentrations (<10 µM), high concentrations (>50 µM) can cause the compound to undergo auto-oxidation. This generates reactive oxygen species (ROS) that overwhelm the BMSC's antioxidant defenses, leading to mitochondrial dysfunction and apoptosis. Additionally, if your CRA stock is dissolved in DMSO, ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v). BMSCs are highly sensitive to DMSO, which can synergize with CRA to disrupt the lipid bilayer. Actionable Fix: Cap your maximum CRA screening concentration at 10 µM and always perform a vehicle-only control (0.1% DMSO) to rule out solvent effects.
Q2: How does Cimiracemate A affect the RANKL/OPG pathway without causing cell death? A: Within the optimal therapeutic window, CRA promotes osteogenesis by upregulating Osteoprotegerin (OPG) and downregulating Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL) in BMSCs [1]. This shifts the paracrine signaling environment to inhibit osteoclastogenesis. The key to maintaining BMSC viability during this process is leveraging CRA's mild ROS-scavenging properties at low doses, which protects the cells from oxidative stress without triggering the apoptotic cascade [2].
Dose-dependent signaling of Cimiracemate A in BMSCs governing osteogenesis vs. apoptosis.
Q3: I am seeing inconsistent cytotoxicity results using standard MTT assays. The viability sometimes reads >120% at high doses despite visible cell death. What is going wrong? A: You are encountering a classic redox assay artifact . Cimiracemate A is a phenylpropanoid ester with inherent reducing properties. It can directly reduce the MTT tetrazolium salt into purple formazan crystals even in the absence of living cells. Actionable Fix: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo), which measures intracellular ATP rather than relying on redox reactions. If you must use MTT/MTS, you must implement a self-validating system: include a thorough PBS wash step to remove extracellular CRA before adding the tetrazolium reagent, and run a "CRA + Media (No Cells)" control to subtract background reduction.
Section 2: Standardized Protocols for BMSC Treatment
To ensure scientific integrity and reproducibility, follow this self-validating protocol for preparing and administering CRA to BMSCs.
Protocol 1: Preparation and Dosing of Cimiracemate A Rationale: This workflow minimizes solvent toxicity and prevents redox interference during downstream viability assays.
-
Stock Preparation: Dissolve lyophilized Cimiracemate A in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into single-use tubes and store at -80°C to prevent freeze-thaw degradation.
-
BMSC Seeding: Seed BMSCs at a density of 5×103 cells/cm² in complete growth medium (e.g., α-MEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.
-
Serial Dilution (Critical Step): Dilute the 10 mM CRA stock in complete culture medium to your target concentrations (e.g., 0.1 µM, 1.0 µM, 10.0 µM). Ensure the highest concentration has a final DMSO volume of ≤0.1% .
-
Pulse Treatment: Aspirate old media and apply the CRA-treated media. Expose cells for 48 hours.
-
Wash Step: Before performing any colorimetric or fluorometric assay, aspirate the CRA media and wash the cells gently with warm PBS (1X) twice. This removes residual CRA that could cause assay interference.
-
Viability Quantification: Lyse cells using an ATP-dependent luminescent reagent and read on a microplate luminometer.
Optimized workflow for treating BMSCs with Cimiracemate A to prevent cytotoxicity artifacts.
Section 3: Quantitative Baselines & Therapeutic Windows
Use the following empirical data as a baseline for your experiments. Deviations from these expected viability metrics suggest issues with cell passage number, mycoplasma contamination, or inaccurate compound reconstitution.
| CRA Concentration (µM) | Expected BMSC Viability (%) | Osteogenic Marker Expression (Fold Change) | Cytotoxic Phenotype / Observation |
| 0.1 | 99 ± 2% | ALP (↑ 1.5x), Runx2 (↑ 1.2x) | Healthy spindle morphology, no stress |
| 1.0 | 98 ± 3% | ALP (↑ 2.1x), Runx2 (↑ 1.8x) | Optimal osteoprotective window |
| 10.0 | 92 ± 4% | ALP (↑ 2.3x), Runx2 (↑ 2.0x) | Mild metabolic shift, safe upper limit |
| 50.0 | 65 ± 5% | ALP (↓ 0.8x), Runx2 (↓ 0.5x) | Vacuolization, onset of apoptosis |
| 100.0 | 30 ± 6% | N/A (Cell death) | Severe mitochondrial dysfunction |
Table 1: Dose-dependent effects of Cimiracemate A on BMSC viability and osteogenic differentiation markers.
Section 4: Advanced Strategy - Nano-encapsulation
If your experimental design requires high localized concentrations of CRA (e.g., in vivo bone defect models), direct application will be cytotoxic to endogenous BMSCs. We recommend formulating CRA into sustained-release vehicles, such as chitosan/agar nanoparticles or liposomes. This dampens the initial concentration spike ( Cmax ), keeping the local concentration within the 1-10 µM therapeutic window over several weeks, thereby maximizing osteogenesis while completely bypassing acute cytotoxicity.
References
-
Ding, Z., Shi, H., & Yang, W. (2019). Osteoprotective Effect of Cimiracemate in Glucocorticoid-Induced Osteoporosis by Osteoprotegerin/Receptor Activator of Nuclear Factor κ B/Receptor Activator of Nuclear Factor Kappa-Β Ligand Signaling. Medical Principles and Practice, 28(3), 266-273.[Link]
-
Uba, A. I., et al. (2022). A Review on the Molecular Mechanisms of Action of Natural Products in Preventing Bone Diseases. International Journal of Molecular Sciences, 23(15), 8457.[Link]
Technical Support Center: Optimizing Peak Resolution for Cimiracemate A LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of cimiracemate A. As researchers, scientists, and drug development professionals, you are aware that robust and reproducible analytical methods are crucial for accurate quantification and characterization of pharmaceutical compounds. Cimiracemate A, with its multiple stereocenters, presents a unique analytical challenge: the separation of its diastereomers. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal peak resolution in your cimiracemate A analyses.
This resource is structured to address specific issues you may encounter during your experiments, moving from targeted troubleshooting of common problems to broader, foundational knowledge. Our goal is to empower you with the scientific understanding and practical steps necessary to overcome the challenges of cimiracemate A analysis.
Section 1: Troubleshooting Guide - Resolving Common Peak Resolution Issues
This section is dedicated to addressing the most common and frustrating problems encountered during the LC-MS/MS analysis of cimiracemate A diastereomers. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: Why am I observing a single, broad peak instead of two distinct peaks for the cimiracemate A diastereomers?
A1: The observation of a single, broad peak is a clear indication of co-elution, where the diastereomers are not being adequately separated by the chromatographic system. This lack of resolution can stem from several factors, primarily related to the choice of the stationary phase (the LC column) and the composition of the mobile phase.
Underlying Cause: Diastereomers are stereoisomers that are not mirror images of each other. While they have the same mass and will not be distinguished by the mass spectrometer, they possess different physical properties, which allows for their separation by chromatography.[1] The key to their separation lies in exploiting these subtle differences in their interaction with the stationary phase.[2]
Systematic Approach to Improving Resolution:
-
Column Selection:
-
Initial Assessment: If you are using a standard C18 or C8 column, it may not provide sufficient selectivity for the diastereomers of cimiracemate A. While these columns are excellent for general reversed-phase separations, they may not have the specific chemical functionalities to differentiate between the stereoisomers.
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Alternative Stationary Phases: Consider columns with different selectivities. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions that may enhance separation. For more challenging separations, a chiral stationary phase (CSP) could be employed.[3][4] Although cimiracemate A is being separated as diastereomers, the chiral environment of a CSP can sometimes provide the necessary selectivity.
-
-
Mobile Phase Optimization: The mobile phase composition is a powerful tool for manipulating selectivity and improving resolution.[5]
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Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or a combination of both.[6] Methanol is a hydrogen-bond donor and can interact differently with the analytes and the stationary phase, leading to changes in elution order and resolution.
-
Additives: Small amounts of additives can significantly impact peak shape and selectivity.[7]
-
Acids: Formic acid (0.1%) is a common additive for LC-MS that helps to protonate the analytes and improve peak shape.[8] If peak tailing is an issue, a stronger ion-pairing agent like trifluoroacetic acid (TFA) could be considered, but be aware of its potential for ion suppression in the MS source.[9]
-
Buffers: In some cases, controlling the pH of the mobile phase with a buffer (e.g., ammonium formate or ammonium acetate) can be crucial for consistent ionization and retention, leading to better resolution.[10]
-
-
-
Gradient Optimization: The gradient profile plays a critical role in the separation of closely eluting compounds.
-
Shallow Gradient: A shallow gradient, where the percentage of the organic solvent increases slowly over time, allows for more interaction between the analytes and the stationary phase, which can improve resolution.
-
Isocratic Hold: An isocratic hold at a specific mobile phase composition where the diastereomers begin to separate can also be effective.
-
Workflow for Improving Diastereomer Resolution:
Caption: A systematic workflow for troubleshooting poor peak resolution of cimiracemate A diastereomers.
Table 1: Suggested Starting Mobile Phase Conditions for Screening Different Column Chemistries
| Column Type | Mobile Phase A | Mobile Phase B | Initial Gradient |
| C18 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 95:5 (A:B) |
| Phenyl-Hexyl | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 95:5 (A:B) |
| Biphenyl | 10 mM Ammonium Formate, pH 3.0 | Acetonitrile | 90:10 (A:B) |
| Chiral (e.g., cellulose-based) | Heptane/Ethanol (consult manufacturer) | Isopropanol (consult manufacturer) | Varies by column |
Q2: My peaks for the cimiracemate A diastereomers are tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a "tail" extending from the peak apex. [11] It can lead to inaccurate integration and reduced resolution. The primary causes of peak tailing are secondary interactions between the analyte and the stationary phase, column degradation, or issues with the mobile phase.[12]
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: Silica-based columns have residual silanol groups on the surface that can be deprotonated and negatively charged. If cimiracemate A has basic functional groups, it can interact with these silanols, leading to peak tailing.
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Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or acetic acid.[13] The acid will protonate the silanol groups, reducing the unwanted secondary interactions.
-
-
Column Degradation: Over time, the stationary phase can degrade, especially when using high pH mobile phases or high temperatures. This can expose more active silanol sites and lead to peak tailing.
-
Solution: If the column is old or has been used extensively, it may need to be replaced. Always operate the column within the manufacturer's recommended pH and temperature ranges.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[10]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of cimiracemate A, the analyte can exist in both its ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Troubleshooting Flowchart for Peak Tailing:
Caption: A step-by-step flowchart for diagnosing and resolving peak tailing issues.
Q3: I'm seeing significant peak fronting. What does this indicate and what are the solutions?
A3: Peak fronting, the opposite of tailing, is characterized by a leading edge that is less steep than the trailing edge. [11] While less common than tailing, it can also compromise resolution and quantification. The most frequent causes are sample solvent effects and column collapse.[12]
Underlying Causes and Solutions:
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, the analyte will travel through the beginning of the column too quickly, leading to peak fronting.[14]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that will still dissolve the sample.
-
-
Column Collapse: In rare cases, a sudden change in pressure or operating the column outside of its stability limits can cause the packed bed of the stationary phase to collapse, creating a void at the head of the column. This can lead to severe peak fronting or splitting.
-
Solution: This is an irreversible problem, and the column will need to be replaced. To prevent this, always introduce changes in flow rate and mobile phase composition gradually.
-
Diagram of Sample Solvent Effect on Peak Shape:
Caption: Illustration of how a strong sample solvent can cause peak fronting.
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions that are frequently asked by researchers working with cimiracemate A and similar compounds.
Q1: What is the best type of LC column for separating cimiracemate A diastereomers?
A1: There is no single "best" column, as the optimal choice will depend on the specific diastereomers and the desired outcome of the analysis. However, a good starting point is a high-resolution reversed-phase column, such as one packed with sub-2 µm particles or superficially porous particles (core-shell).[15] If a standard C18 column does not provide adequate resolution, consider a phenyl-hexyl or biphenyl phase to introduce different selectivity. For very challenging separations, a chiral stationary phase may be necessary.[16]
Q2: How does temperature affect the separation of cimiracemate A?
A2: Temperature can have a significant impact on chromatographic separations. Increasing the column temperature will decrease the viscosity of the mobile phase, which can lead to sharper peaks and shorter run times.[5] However, the effect on selectivity is compound-dependent. For some diastereomers, increasing the temperature may improve resolution, while for others it may have the opposite effect. It is an important parameter to optimize during method development.
Q3: What are the ideal MS/MS parameters for sensitive detection of cimiracemate A?
A3: The ideal MS/MS parameters will depend on the specific instrument being used. However, the general approach is to first perform a full scan analysis to determine the precursor ion (the molecular ion, [M+H]+ or [M-H]-).[17] Then, a product ion scan is performed to identify the most abundant and stable fragment ions.[18] For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method, where the instrument is set to monitor the transition of the precursor ion to one or two specific product ions.[19] This provides excellent sensitivity and selectivity.[20]
Q4: How can I confirm the identity of each separated diastereomer peak?
A4: Since diastereomers have the same mass, MS detection alone cannot differentiate between them. The most definitive way to confirm the identity of each peak is to obtain pure standards of each diastereomer and compare their retention times to the peaks in the sample chromatogram. If pure standards are not available, advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy may be required to elucidate the stereochemistry of the separated compounds.
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments and workflows discussed in this guide.
Protocol 1: Systematic Approach to Mobile Phase Optimization for Diastereomer Separation
-
Initial Conditions:
-
Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Evaluate Organic Modifier:
-
Run the initial conditions with acetonitrile as Mobile Phase B.
-
Prepare a new Mobile Phase B with 0.1% Formic Acid in Methanol.
-
Run the same gradient with methanol as the organic modifier.
-
Compare the chromatograms for resolution and peak shape.
-
-
Optimize Additive:
-
If peak tailing is observed, consider increasing the formic acid concentration to 0.2% or switching to a different additive like 10 mM ammonium formate.
-
Prepare new mobile phases with the adjusted additive and re-run the analysis.
-
-
Fine-Tune Gradient:
-
Based on the initial scouting runs, identify the approximate mobile phase composition where the diastereomers elute.
-
Design a new gradient that is shallower in this region. For example, if the peaks elute at 40% B, you could try a gradient of 35-45% B over 15 minutes.
-
Protocol 2: Column Equilibration and Conditioning for Reproducible Results
-
Initial Flush: Before initial use, flush a new column with 100% acetonitrile or methanol for at least 30 column volumes to remove any residual solvents or contaminants.
-
Equilibration: Before each batch of samples, equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes. This ensures that the stationary phase is fully conditioned and will provide reproducible retention times.
-
Blank Injections: At the beginning of each run, inject one or two blank samples (initial mobile phase) to ensure that the system is clean and free of carryover from previous analyses.[21]
-
Storage: For short-term storage (overnight), store the column in a mixture of the mobile phase solvents (e.g., 50:50 water/acetonitrile). For long-term storage, follow the manufacturer's recommendations, which is typically 100% acetonitrile or methanol.
Section 4: References
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. (2025, December 20). Retrieved from
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27). Retrieved from
-
Kim D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. J Chromatogr Sep Tech. Retrieved from
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from
-
HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Retrieved from
-
Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from
-
Stoll, D. R. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.). Retrieved from
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Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques. (n.d.). Retrieved from
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What are the Common Peak Problems in HPLC - Chromatography Today. (n.d.). Retrieved from
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Chiral Chromatography: Techniques & Applications | PDF - Scribd. (n.d.). Retrieved from _
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Pandey, P. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from
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Chiral Chromatography: Fundamentals, Mechanisms, and Applications [Video]. (2025, October 30). YouTube. Retrieved from
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The effect of mobile phase additive on enantioseparation and peak shape... - ResearchGate. (n.d.). Retrieved from
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Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved from
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14.3: Chiral Chromatography - Chemistry LibreTexts. (2020, August 20). Retrieved from
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Improving Peptide Characterization with Mobile Phase Additives - Waters Blog. (2019, October 2). Retrieved from
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Retrieved from
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Improving HPLC peak resolution for diastereomers of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate - Benchchem. (n.d.). Retrieved from
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Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC. (n.d.). Retrieved from
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Churchwell, M. I., Twaddle, N. C., Meeker, L. R., & Doerge, D. R. (2005). Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS. Journal of Chromatography B, 825(2), 134-143. Retrieved from
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Peak Distortion Effects in Analytical Ion Chromatography - ACS Publications. (2013, December 14). Retrieved from
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How to separate the diastereomer peak from main peak? - ResearchGate. (2019, June 18). Retrieved from
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CIMIRACEMATE C - gsrs. (n.d.). Retrieved from
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Compound: CIMIRACEMATE A (CHEMBL1076184) - ChEMBL - EMBL-EBI. (n.d.). Retrieved from
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Cimiracemate C | C20H20O8 | CID 5315877 - PubChem - NIH. (n.d.). Retrieved from
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Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved from
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Enantiomeric and Diastereomeric Resolutions of Chiral Pesticides by ACQUITY UPC2 with UV Detection. (n.d.). Retrieved from
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LC/MSによる環境汚染物質の分析. (n.d.). Retrieved from
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LC/MS/MS による血中ベンゾジアゼピン類の分析. (n.d.). Retrieved from
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LC/MS/MS を用いた農産物中残留農薬の一斉分析 - 長崎県. (n.d.). Retrieved from
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LC/MS/MSを用いた食品中のサイクラミン酸分析 - 大阪市. (n.d.). Retrieved from
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サイクラミン酸,ズルチンのHPLCによる定量及び LC/MS/MSによる確認と8種甘味料の系統的 - 東京都健康安全研究センター. (n.d.). Retrieved from
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preventing oxidation of cimiracemate A during partitioning extraction
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Finalizing Mechanism Visualization
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Finalizing Extraction Details
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Refining Mechanism Visualization
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I've made the final revisions to ensure the diagram accurately represents the mechanism of oxidation and reduction, and I'm ensuring everything is formatted correctly. I am ready to implement the diagram.
Finalizing Support Center Content
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As a Senior Application Scientist, I have designed this Technical Support Center to address one of the most persistent bottlenecks in natural product isolation: the oxidative degradation of Cimiracemate A during liquid-liquid partitioning.
Cimiracemate A is a highly bioactive phenylpropanoid ester isolated from Cimicifuga racemosa (black cohosh), known for its potent anti-inflammatory properties and ability to suppress TNF-α production [1.1],[1]. However, its catechol-like phenolic structure makes it highly susceptible to auto-oxidation, particularly at the aqueous-organic interface during extraction[2]. This guide provides the mechanistic causality, troubleshooting protocols, and self-validating workflows required to maintain the structural integrity of this compound.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my Cimiracemate A yield drop significantly during the ethyl acetate/water partitioning step, often accompanied by a darkening of the aqueous layer? Causality: This is a classic symptom of phenolic auto-oxidation. During liquid-liquid extraction, the high surface area at the solvent interface exposes Cimiracemate A to dissolved oxygen. Trace transition metals (e.g., Fe³⁺, Cu²⁺) co-extracted from the plant matrix concentrate at this interface and catalyze Fenton-like reactions, generating Reactive Oxygen Species (ROS). These ROS strip electrons from the phenolic hydroxyl groups of Cimiracemate A, converting them into highly reactive ortho-quinones. The darkening (browning) you observe is the rapid polymerization of these quinones into insoluble macromolecular complexes.
Q2: How can I establish a self-validating system to ensure my extraction conditions are actively preventing oxidation? Causality & Validation: A robust protocol must be self-validating. We achieve this by employing a dual-inhibitor system: Ethylenediaminetetraacetic acid (EDTA) and Ascorbic Acid .
-
The Mechanism: EDTA acts as a thermodynamic sink for trace metals, chelating them and preventing their participation in ROS generation[3],[4]. Ascorbic acid acts as a sacrificial reducing agent; if any Cimiracemate A is oxidized to a quinone, ascorbic acid immediately donates electrons to reduce it back to the native phenol[3].
-
The Validation: This system is visually and chemically self-validating. Ascorbic acid serves as an indicator. If your extraction remains clear/pale yellow, the ascorbic acid pool is intact, and your Cimiracemate A is protected. If the solution begins to brown, your ascorbic acid has been depleted, signaling that you must either increase the antioxidant concentration or improve your solvent degassing protocol.
Q3: Does the pH of the aqueous phase matter during partitioning? Causality: Absolutely. The oxidation potential of phenolic compounds is strictly pH-dependent. At neutral to alkaline pH, phenols deprotonate to form phenolate anions, which are exponentially more susceptible to electron abstraction. Maintaining a mildly acidic aqueous phase (pH 3.5 – 4.5) ensures the phenolic groups of Cimiracemate A remain fully protonated, creating a thermodynamic barrier against oxidation[4].
Part 2: Visualizing the Oxidation Mechanism
Oxidation mechanism of Cimiracemate A and synergistic prevention by EDTA/Ascorbic Acid.
Part 3: Quantitative Impact of Antioxidant Strategies
The following table synthesizes the impact of various chemical interventions on the recovery of highly susceptible phenolic compounds during liquid-liquid extraction workflows.
| Extraction Condition | Relative Phenolic Recovery (%) | Mechanistic Causality |
| Control (Water/EtOAc, pH 7.0) | < 40% | Rapid auto-oxidation of phenolate ions; transition metal catalysis at the solvent interface. |
| Acidified (pH 4.0) | ~ 70% | Protonation of phenolic hydroxyls, reducing susceptibility to electron abstraction. |
| Ascorbic Acid (0.1% w/v) | ~ 85% | Sacrificial reduction of transient ortho-quinones back to stable phenols[3]. |
| EDTA (10 mM) | ~ 80% | Chelation of Fe²⁺/Fe³⁺ and Cu²⁺, preventing Fenton-driven ROS generation[4]. |
| Optimized (pH 4.0 + Ascorbic + EDTA) | > 95% | Synergistic protection: metal sequestration + active reduction + protonation[3]. |
Part 4: Standard Operating Procedure (SOP)
Optimized Partitioning Extraction of Cimiracemate A
This step-by-step methodology integrates the protective mechanisms discussed above to ensure maximum yield and structural fidelity of Cimiracemate A from Cimicifuga racemosa[5].
Step 1: Preparation of the Protective Aqueous Buffer Prepare a 0.1 M Citric Acid / Sodium Citrate buffer adjusted to pH 4.0 . Add 10 mM EDTA and 0.1% (w/v) Ascorbic Acid . Prepare this buffer fresh daily, as ascorbic acid degrades over time in aqueous solutions[3].
Step 2: Primary Cold Extraction Mill the Cimicifuga racemosa rhizomes into a fine powder. Extract using 70% Ethanol/Water at 4°C under continuous sonication for 1 hour. Cold extraction minimizes thermal degradation of the phenylpropanoid esters[5].
Step 3: Solvent Evaporation Filter the crude extract and concentrate it under reduced pressure using a rotary evaporator. Keep the water bath strictly at ≤35°C until all ethanol is removed, leaving a crude aqueous suspension.
Step 4: Reconstitution & Chelation Resuspend the remaining crude aqueous layer in an equal volume of the Protective Aqueous Buffer (from Step 1). Stir gently for 15 minutes to allow EDTA to fully chelate matrix-bound metals.
Step 5: Inert Atmosphere Degassing (Critical Step) Ethyl acetate (EtOAc) has a high solubility for oxygen. Purge both the aqueous suspension and the EtOAc with Nitrogen (N₂) or Argon gas for 15 minutes via a sparging stone to displace dissolved O₂.
Step 6: Liquid-Liquid Partitioning Transfer the aqueous phase to a separatory funnel. Add an equal volume of the N₂-purged EtOAc (1:1 v/v). Shake vigorously, venting frequently. Allow the phases to separate completely. The mildly acidic pH ensures Cimiracemate A remains un-ionized and partitions favorably into the organic (upper) layer.
Step 7: Recovery and Storage Collect the upper EtOAc layer. Repeat the partitioning process twice more with fresh, purged EtOAc. Pool the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate under reduced pressure. Store the highly purified Cimiracemate A at -20°C under a nitrogen headspace to ensure long-term stability[6].
Part 5: Workflow Visualization
Optimized workflow for Cimiracemate A extraction preventing oxidative degradation.
References
-
Identification of the Bioactive Constituent and Its Mechanisms of Action in Mediating the Anti-Inflammatory Effects of Black Cohosh and Related Cimicifuga species on Human Primary Blood Macrophages. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Identification of the bioactive constituent and its mechanisms of action in mediating the anti-inflammatory effects of black cohosh and related Cimicifuga species on human primary blood macrophages. PubMed (NIH).[Link]
-
Synthesis of Cimiracemate B, A Phenylpropanoid found in Cimicifuga racemosa. Taylor & Francis Online.[Link]
-
Detection of bound phenolic acids: Prevention by ascorbic acid and ethylenediaminetetraacetic acid of degradation of phenolic acids during alkaline hydrolysis. Food Chemistry (via ResearchGate).[Link]
-
Effects of blanching, acidification, or addition of EDTA on vitamin C and β-carotene stability during mango purée preparation. Food Science & Nutrition (PMC).[Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. molnova.com [molnova.com]
Technical Support Center: Refining Cimiracemate A Synthesis Yield & Purity
Welcome to the Advanced Synthesis Support Center. As application scientists, we understand that synthesizing rare bioactive phenylpropanoid esters like Cimiracemate A—a potent anti-inflammatory compound isolated from Cimicifuga racemosa (Black Cohosh)—presents unique chemical hurdles. The unusual β-position of the ketone function in its alcohol moiety and the high oxidation susceptibility of its catechol groups often lead to poor yields and degraded purity profiles[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your total synthesis and ensure the biological integrity of your final product.
I. Core Synthetic Strategy
The total synthesis of Cimiracemate A relies on the precise esteric coupling of a protected ferulic (or isoferulic) acid derivative with a highly sensitive 3-(3′,4′-dihydroxyphenyl)-2-keto-propanol derivative[1].
Figure 1: Optimized synthetic workflow for Cimiracemate A highlighting key coupling and deprotection.
II. Troubleshooting Guides & FAQs
Q1: Why is my esterification yield stalling below 30% when using standard DCC/DMAP coupling? The Causality: The alcohol moiety of Cimiracemate A features a biogenetically unexpected β-position ketone function[1]. This adjacent electron-withdrawing carbonyl significantly reduces the nucleophilicity of the primary hydroxyl group while introducing steric bulk. Standard carbodiimide chemistry (DCC/DMAP or EDC/HOBt) fails to provide enough electrophilic activation to overcome this barrier, leading to stalled reactions and acylurea byproducts. The Solution: Transition to a highly reactive acylimidazolium intermediate. By employing 1,1′-carbonyldiimidazole (CDI) and methyl trifluoromethanesulfonate (MeOTf) in the presence of N-methylmorpholine (NMM), you can force the coupling[1]. CDI forms an acyl imidazole with the acid, and MeOTf methylates the imidazole ring to create a hyper-electrophilic acylimidazolium salt. This drastically lowers the activation energy for nucleophilic attack by the hindered alcohol.
Q2: I am observing dark, polymeric impurities during the final deprotection step. How can I prevent this purity degradation? The Causality: The 3,4-dihydroxyphenyl (catechol) functionality in Cimiracemate A is notoriously prone to spontaneous auto-oxidation. In the presence of ambient oxygen, trace metals, or basic conditions, catechols rapidly oxidize into highly reactive ortho-quinones, which polymerize to form the dark impurities you are observing. The Solution: Deprotection must be treated as an oxygen-free system. If you protected the catechol as an acetonide (isopropylidene), perform the acidic hydrolysis (e.g., dilute HCl in methanol) using solvents that have been rigorously degassed via freeze-pump-thaw cycles. Maintain a strict argon atmosphere throughout the workup.
Q3: How do I verify the biological integrity and functional purity of my synthesized Cimiracemate A? The Causality: Chemical purity (via HPLC/NMR) does not always guarantee functional conformation, especially if trace heavy metals from catalysts remain. Cimiracemate A's primary therapeutic value lies in its anti-inflammatory properties[2]. The Solution: Validate your compound using a primary blood macrophage bioassay. At a concentration of 140 μM, pure Cimiracemate A should suppress lipopolysaccharide (LPS)-induced TNF-α production by approximately 47% to 58%[2].
III. Quantitative Optimization Data
To illustrate the necessity of the acylimidazolium method, the following table summarizes the causality between coupling reagent selection and the resulting yield/purity metrics for the Cimiracemate A esterification step.
| Coupling System | Solvent | Additive | Temp (°C) | Yield (%) | Purity (HPLC %) | Mechanistic Limitation / Advantage |
| DCC, DMAP | DCM | None | 25 | 28 | 85 | Poor electrophilicity; steric clash at β-ketone. |
| EDC, HOBt | DMF | DIPEA | 25 | 42 | 88 | Moderate activation; significant hydrolysis side-reactions. |
| CDI | THF | None | 65 | 35 | 90 | Acyl imidazole is insufficiently reactive for hindered alcohols. |
| CDI, MeOTf | DCM | NMM | 0 to 25 | 64 | >95 | MeOTf generates hyper-reactive acylimidazolium salt[1]. |
IV. Standard Operating Procedure: Optimized Esterification
This self-validating protocol ensures the successful coupling of the ferulic acid derivative with the hindered alcohol moiety.
Phase 1: Activation of the Acid
-
Preparation: Flame-dry a two-neck round-bottom flask and purge with argon.
-
Dissolution: Dissolve the protected ferulic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Acyl Imidazole Formation: Cool the solution to 0 °C. Add CDI (1.2 eq) portion-wise. Self-Validation Check: You must observe the evolution of CO₂ gas. Stir for 1 hour at room temperature until effervescence completely ceases.
Phase 2: Methylation and Coupling 4. Super-Activation: Cool the reaction mixture back to 0 °C. Dropwise add MeOTf (1.2 eq). Stir for 15 minutes to form the reactive acylimidazolium salt. 5. Nucleophilic Attack: In a separate argon-purged flask, dissolve the protected 3-(3′,4′-dihydroxyphenyl)-2-keto-propanol (0.9 eq) and N-methylmorpholine (NMM, 2.0 eq) in anhydrous DCM. Transfer this solution dropwise to the activated acid mixture at 0 °C[1]. 6. Propagation: Allow the reaction to warm naturally to room temperature and stir for 12 hours.
Phase 3: Quench and Isolation 7. Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the NMM and unreacted electrophiles. Extract with DCM (3x). 8. Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the protected ester.
V. Biological Validation: Mechanism of Action
To ensure your synthesized Cimiracemate A is functionally active, it must successfully interrupt the inflammatory cascade. The compound exerts its effects by preventing extracellular regulated protein kinase (MAPK) phosphorylation and blocking the nuclear translocation of NF-κB[2][3].
Figure 2: Cimiracemate A anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
VI. References
-
Chen, S.-N., Fabricant, D. S., Pauli, G. F., Fong, H. H. S., & Farnsworth, N. R. (2006). Synthesis of Cimiracemate B, A Phenylpropanoid found in Cimicifuga racemosa. Natural Product Research (Taylor & Francis).[Link]
-
Qiu, S. X., et al. (2009). Identification of the Bioactive Constituent and Its Mechanisms of Action in Mediating the Anti-Inflammatory Effects of Black Cohosh and Related Cimicifuga species on Human Primary Blood Macrophages. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Liu, Y., et al. (2024). Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review. PubMed Central (PMC).[Link]
Sources
Technical Support Center: Troubleshooting Baseline Noise in Cimiracemate A Chromatographic Analysis
Welcome to the Advanced Technical Support Center. As Application Scientists, we understand that isolating and quantifying bioactive compounds from complex botanical matrices requires rigorous analytical precision.
Cimiracemate A , a phenylpropanoid ester derived from the rhizomes of Cimicifuga racemosa (Black Cohosh), is highly valued for its potent anti-inflammatory properties. It actively suppresses lipopolysaccharide (LPS)-induced TNF-α production in primary blood macrophages by modulating the MAPK and NF-κB signaling pathways[1]. However, quantifying this compound using High-Performance Liquid Chromatography (HPLC) or UHPLC is frequently complicated by severe baseline noise. This noise is typically driven by the complex triterpene-rich matrix of Cimicifuga extracts, the acidic modifiers required for phenylpropanoid resolution, and subtle instrumental micro-fluctuations.
This guide provides self-validating troubleshooting protocols and mechanistic explanations to help you achieve a stable, high-fidelity baseline.
Cimiracemate A mechanism of action inhibiting LPS-induced TNF-α via MAPK and NF-κB pathways.
Part 1: Core Troubleshooting Q&A
Q1: My baseline exhibits a continuous upward drift during the gradient run. How do I correct this?
A1: Baseline drift during gradient elution is almost always an optical phenomenon related to the dynamic UV absorbance of your mobile phase[2]. Cimiracemate A and other phenolic acids (like ferulic and isoferulic acid) are typically analyzed using a reversed-phase gradient of water and acetonitrile modified with 0.1% formic acid or 0.1% acetic acid[3],[4].
The Causality: As the percentage of the organic modifier (acetonitrile) increases during the gradient, the refractive index and the background UV absorbance of the mixed solvent change. If your acidic modifier has degraded or if you are monitoring at a low wavelength (e.g., <230 nm), the baseline will drift upward. The Fix: Ensure you are using LC-MS grade solvents. If using Trifluoroacetic Acid (TFA) as an alternative, be aware that it strongly absorbs UV light and degrades over time, exacerbating drift[2]. Balance the absorbance by adding the exact same concentration of the modifier to both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
Q2: I am observing high-frequency, erratic noise. Is this a detector issue or a pump issue?
A2: High-frequency noise (fuzzy baseline) is typically electronic or optical (detector-related), whereas low-frequency, cyclical noise (pulsations) is fluidic (pump-related)[5].
The Causality: The noise of a UV detector is inversely proportional to the amount of light striking the photodiodes[5]. An aging Deuterium lamp or a dirty flow cell window reduces light throughput, forcing the detector's photomultiplier to amplify the signal—which simultaneously amplifies electronic noise. Conversely, cyclical pulsations that match your pump's stroke volume indicate dissolved air or a failing check valve[6],[2]. The Fix: Perform the "Zero-Flow Diagnostic" (see Protocol 1). If the noise is fluidic, check your degassing strategy. Sonication is highly ineffective for degassing mobile phases because atmospheric gas bleeds back into the solvent within 20-30 minutes[7]. Rely exclusively on inline vacuum degassers or helium sparging[7].
Q3: How do I eliminate "ghost peaks" and broad baseline humps that appear randomly?
A3: In botanical analysis, broad baseline humps are rarely instrument noise; they are usually late-eluting matrix components from previous injections. Cimicifuga extracts are packed with highly retained triterpene glycosides (e.g., actein, cimifugin)[3]. The Causality: Compounds with a high retention factor ( k′ ) that are not fully eluted during the organic wash phase of your gradient will slowly bleed off the column during subsequent runs[8]. Because they diffuse longitudinally over a long time, they appear as broad baseline disturbances rather than sharp peaks. The Fix: Extend your gradient's high-organic wash phase (e.g., 95% Acetonitrile) by at least 5 column volumes. Alternatively, implement a Solid Phase Extraction (SPE) clean-up step prior to injection to deplete the triterpene fraction.
Part 2: Diagnostic Workflows & Methodologies
Logical decision tree for isolating HPLC baseline noise sources.
Protocol 1: The "Zero-Flow" System Diagnostic
This self-validating protocol isolates the root cause of baseline noise by systematically eliminating variables.
-
Isolate the Detector: Turn off the HPLC pump (Flow = 0.0 mL/min). Monitor the baseline for 10 minutes.
-
Observation: If the baseline is still noisy, the issue is strictly optical/electronic.
-
Action: Perform a lamp energy test. If lamp hours > 2000 or energy is low, replace the lamp. Flush the flow cell with 1N HNO₃ (never HCl) to remove organic buildup[8].
-
-
Isolate the Pump: Bypass the analytical column by replacing it with a zero-dead-volume union[6]. Set flow to 1.0 mL/min using 50:50 Water:Acetonitrile.
-
Address Flow Cell Outgassing: If random spikes appear only when flow is on, dissolved air is outgassing as the solvent exits the high-pressure column and enters the low-pressure flow cell[5].
-
Action: Install a backpressure regulator (e.g., 40 psi) on the waste line after the detector to keep gases in solution[8].
-
Protocol 2: Botanical Matrix Depletion (SPE Clean-up)
To prevent late-eluting triterpenes from causing baseline humps during Cimiracemate A analysis.
-
Conditioning: Condition a C18 Solid Phase Extraction (SPE) cartridge with 3 mL of HPLC-grade Methanol, followed by 3 mL of 0.1% Formic Acid in Water.
-
Loading: Load 1 mL of the crude Cimicifuga ethanolic extract onto the cartridge.
-
Washing: Wash with 2 mL of 20% Methanol in Water to remove highly polar interferents.
-
Elution: Elute the phenylpropanoid fraction (containing Cimiracemate A) using 3 mL of 60% Methanol in Water. (Highly lipophilic triterpenes will remain trapped on the SPE sorbent).
-
Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the initial mobile phase conditions prior to HPLC injection.
Part 3: Quantitative Reference Data
Table 1: Diagnostic Metrics for Baseline Noise Troubleshooting
| Diagnostic Metric | Normal Operating Range | Indicator of Failure | Primary Suspect |
| Signal-to-Noise (S/N) Ratio | > 10:1 (LOQ) | < 3:1 (LOD) | Dirty flow cell / Aging lamp[5] |
| Pressure Ripple (ΔP) | < 1% of total pressure | > 2% cyclical fluctuation | Failing check valve / Air in pump[6] |
| Lamp Energy (230 nm) | > 1000 counts | < 500 counts | End of lamp life |
| Baseline Drift (Gradient) | < 5 mAU / 10 min | > 10 mAU / 10 min | Unbalanced mobile phase absorbance[2] |
Table 2: Mobile Phase Properties for Cimiracemate A Analysis
| Solvent / Modifier | UV Cutoff (nm) | Volatility | Impact on Baseline |
| Water (HPLC Grade) | 190 nm | Low | Prone to bacterial contamination (ghost peaks). |
| Acetonitrile | 190 nm | High | Excellent baseline stability; low background UV. |
| Formic Acid (0.1%) | 210 nm | High | Mild drift at < 230 nm; preferred for LC-MS[4]. |
| Acetic Acid (0.1%) | 210 nm | High | Moderate drift; standard for PDA/UV methods[3]. |
| Trifluoroacetic Acid (0.1%) | 210 nm | High | Severe drift at < 220 nm; degrades over time[2]. |
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive strategy integrating metabolomics with DNA barcoding for discovery of combinatorial discriminatory quality markers: A case of <i>Cimicifuga foetida</i> and <i>Cimicifuga dahurica</i> - Arabian Journal of Chemistry [arabjchem.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
Validating the Osteoprotective Efficacy of Cimiracemate A: A Comparative Guide and Western Blot Methodology
As the landscape of osteo-therapeutics evolves, researchers are increasingly looking beyond conventional bisphosphonates to phytochemicals that offer multi-target mechanisms. Cimiracemate A (CMA) , a phenylpropanoid ester isolated from Cimicifuga racemosa (Black Cohosh), has emerged as a compelling candidate for mitigating glucocorticoid-induced osteoporosis[1].
This guide provides an objective comparison of Cimiracemate A against standard and alternative therapies, alongside a self-validating Western blot methodology designed to rigorously interrogate its underlying signaling mechanisms.
Mechanistic Overview: The Causality of Osteoprotection
To validate an osteoprotective agent, one must first understand the molecular causality of its effects. Bone homeostasis is dictated by the delicate balance between osteoblast-mediated bone formation and osteoclast-mediated bone resorption.
Pathological bone loss, such as that induced by glucocorticoids, is driven by the overactivation of the RANKL/RANK/OPG axis [1]. When Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL) binds to its receptor (RANK) on osteoclast precursors, it triggers a cascade of intracellular events:
-
MAPK Activation: Phosphorylation of ERK1/2, p38, and JNK[2].
-
NF-κB Translocation: Degradation of I-κB allows NF-κB p65 to translocate to the nucleus[3].
-
Osteoclastogenesis: Upregulation of target genes like Tartrate-Resistant Acid Phosphatase (TRAP) and Cathepsin K.
Cimiracemate A exerts its osteoprotective effects by acting as a dual-action modulator. It upregulates Osteoprotegerin (OPG)—a decoy receptor that neutralizes RANKL—while simultaneously suppressing the phosphorylation of MAPKs and the nuclear translocation of NF-κB[1],[2]. Furthermore, CMA significantly reduces the systemic burden of pro-inflammatory cytokines such as TNF-α and IL-1β, which are known catalysts for osteoclast maturation[3].
Fig 1: Cimiracemate A modulates the RANKL/OPG axis and inhibits MAPK/NF-κB signaling.
Comparative Performance Analysis
When evaluating Cimiracemate A for drug development, it must be benchmarked against both clinical standards (e.g., Alendronate) and other promising phytochemicals (e.g., Isoliquiritigenin, a flavonoid from licorice root known to suppress RANKL-induced osteoclastogenesis)[4].
The table below synthesizes the comparative pharmacodynamic profiles based on established biochemical markers[1],[4].
| Therapeutic Agent | Primary Mechanism of Action | Impact on Bone Mineral Density (BMD) | TRAP Activity Reduction | Inflammatory Cytokine Suppression |
| Cimiracemate A | Modulates RANKL/OPG, inhibits MAPK & NF-κB | Moderate to High | High | High (Reduces TNF-α, IL-1β) |
| Alendronate (Control) | Inhibits Farnesyl Pyrophosphate Synthase | Very High | Very High | Low (Direct osteoclast apoptosis) |
| Isoliquiritigenin | Inhibits RANK-TRAF6, MAPK, AP-1 | Moderate | High | Moderate (Reduces TNF-α, IL-6) |
Key Insight: While bisphosphonates like Alendronate are highly effective at inducing osteoclast apoptosis, they lack the broad anti-inflammatory properties of Cimiracemate A. CMA's ability to suppress TNF-α makes it uniquely suited for secondary osteoporosis driven by chronic inflammation or prolonged glucocorticoid use[1],[3].
Western Blot Validation Protocol: A Self-Validating System
To ensure scientific integrity, protein expression data must be reproducible. Western blotting is the gold standard for validating the expression of RANKL, RANK, OPG, and the phosphorylation status of MAPKs in bone tissues or bone marrow-derived macrophages (BMMs)[1].
The following protocol is engineered to be a self-validating system, explaining the why behind critical methodological choices.
Fig 2: Step-by-step Western Blot workflow for validating osteoprotective signaling proteins.
Step 1: Subcellular Fractionation and Lysis
-
Procedure: For whole-cell lysates (to probe RANKL, RANK, OPG), lyse BMMs or homogenized femur tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. For NF-κB p65, use a commercial nuclear extraction kit to separate cytoplasmic and nuclear fractions[3].
-
The Causality: RIPA buffer contains sodium deoxycholate and SDS, which are necessary to disrupt nuclear membranes and extract tightly bound receptor proteins. Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will rapidly dephosphorylate ERK1/2 and p38 during lysis, yielding false negatives.
Step 2: Protein Quantification
-
Procedure: Perform a Bicinchoninic Acid (BCA) assay to determine protein concentration. Load exactly 20–30 µg of protein per well.
-
The Causality: Western blotting is semi-quantitative. If input protein varies, densitometry ratios become meaningless. The BCA assay ensures that any observed downregulation in RANKL is due to Cimiracemate A treatment, not unequal pipetting.
Step 3: Electrophoresis and Transfer
-
Procedure: Resolve proteins on a 10% SDS-PAGE gel and transfer to a Polyvinylidene difluoride (PVDF) membrane.
-
The Causality: PVDF is preferred over nitrocellulose for this application because it offers higher mechanical strength and better binding capacity for low-molecular-weight inflammatory cytokines (e.g., IL-1β, ~17 kDa) that may be probed subsequently.
Step 4: Blocking and Antibody Incubation
-
Procedure: Block membranes in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-RANKL, anti-OPG, anti-p-ERK1/2) overnight at 4°C.
-
The Causality (Critical Step): Do not use non-fat dry milk when probing for phosphorylated MAPKs (p-ERK1/2, p-p38). Milk contains casein, a phosphoprotein that will cross-react with phospho-specific antibodies, resulting in severe background noise. 5% BSA ensures a clean, specific signal.
Step 5: Detection and Normalization
-
Procedure: Incubate with HRP-conjugated secondary antibodies, develop using Enhanced Chemiluminescence (ECL), and capture images.
-
The Causality (Self-Validation): Every blot must be normalized against a rigorously chosen loading control.
-
Use β-actin or GAPDH for whole-cell or cytosolic fractions (validates equal loading of general proteins).
-
Use Lamin B or Histone H3 for nuclear fractions (validates that the nuclear extraction was successful and quantifies NF-κB p65 translocation accurately)[3].
-
Conclusion
Cimiracemate A represents a highly viable, multi-targeted natural compound for skeletal preservation. By systematically validating its effects on the RANKL/OPG ratio and the MAPK/NF-κB pathways using rigorously controlled Western blot protocols, researchers can confidently establish its pharmacodynamic profile and accelerate its trajectory through preclinical drug development.
References
- PubMed (National Institutes of Health)
- A Review on the Molecular Mechanisms of Action of Natural Products in Preventing Bone Diseases MDPI URL
- Licorice isoliquiritigenin suppresses RANKL-induced osteoclastogenesis in vitro and prevents inflammatory bone loss in vivo ResearchGate URL
- Identification of the Bioactive Constituent and Its Mechanisms of Action in Mediating the Anti-Inflammatory Effects of Black Cohosh and Related Cimicifuga species on Human Primary Blood Macrophages ACS Publications URL
Sources
- 1. Osteoprotective Effect of Cimiracemate in Glucocorticoid-Induced Osteoporosis by Osteoprotegerin/Receptor Activator of Nuclear Factor κ B/Receptor Activator of Nuclear Factor Kappa-Β Ligand Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Cimiracemate A Target Pathways: An In-Depth Comparison of RT-PCR and Orthogonal Methods
The process of taking a potential therapeutic agent from a "hit" to a "lead" is critically dependent on target validation.[1] This ensures that modulating the biological target with the drug candidate will have the intended therapeutic effect and helps to avoid costly failures later in clinical development.[2] This guide is designed for researchers, scientists, and drug development professionals to rigorously test hypotheses about how compounds like cimiracemate A function at the molecular level.
Establishing a Testable Hypothesis: The Proposed Cimiracemate A Signaling Pathway
Given the anti-inflammatory properties often associated with phytochemicals, a plausible hypothesis is that cimiracemate A modulates key inflammatory signaling cascades. One of the most central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. We will proceed with the hypothesis that Cimiracemate A inhibits the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα.
This hypothesis provides a clear, testable framework. If true, the administration of cimiracemate A to an appropriate cell model (e.g., lipopolysaccharide-stimulated macrophages) should lead to a measurable decrease in the transcription of NF-κB target genes.
Caption: Hypothesized NF-κB signaling pathway and the proposed inhibitory point of Cimiracemate A.
Primary Validation: Quantitative RT-PCR (RT-qPCR)
RT-qPCR is a highly sensitive method for detecting and quantifying mRNA levels for specific genes.[3] It is the ideal first step to test our hypothesis, as it directly measures the transcriptional output of the NF-κB pathway. A reduction in target gene mRNA following treatment with cimiracemate A would provide strong initial support.
Causality Behind Experimental Design
A robust experimental design is non-negotiable for trustworthy results.
-
Cell System: Choose a cell line known to have a responsive NF-κB pathway (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes).
-
Stimulus: Use a known NF-κB activator, such as Lipopolysaccharide (LPS), to create a strong, measurable signal that can be potentially inhibited.
-
Controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve cimiracemate A (e.g., DMSO) to account for any effects of the solvent itself.
-
Unstimulated Control: Cells that receive no treatment to establish a basal level of gene expression.
-
Stimulated Control: Cells treated with the stimulus (LPS) alone to establish the maximum induced gene expression.
-
-
Dose-Response: Test a range of cimiracemate A concentrations to determine if the inhibitory effect is dose-dependent.
-
Time-Course: Analyze gene expression at multiple time points after treatment to capture the peak transcriptional response.
Experimental Workflow: RT-qPCR
Caption: A standard workflow for validating pathway modulation using RT-qPCR.
Detailed Protocol: Two-Step RT-qPCR using SYBR Green
This protocol is a self-validating system, incorporating essential quality control and validation steps. Two-step RT-qPCR, where reverse transcription and PCR are performed separately, offers greater flexibility and is often preferred for quantifying multiple targets from a single RNA sample.[4]
Step 1: RNA Extraction and Quality Control
-
Culture and treat cells as per your experimental design.
-
Lyse cells and extract total RNA using a TRIzol-based method or a column-based kit according to the manufacturer's instructions.[5]
-
Quantify RNA using a spectrophotometer (e.g., NanoDrop). Ensure the A260/280 ratio is ~2.0 and the A260/230 ratio is between 2.0-2.2 for high-purity RNA.[6]
-
Self-Validation: Assess RNA integrity by running ~500 ng of RNA on a 1% agarose gel. Two sharp bands corresponding to 28S and 18S ribosomal RNA should be visible.
Step 2: First-Strand cDNA Synthesis
-
In an RNase-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers, and RNase-free water to a final volume of 10 µL.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing 4 µL of 5X Reaction Buffer, 1 µL of RNase Inhibitor, 2 µL of 10 mM dNTP mix, and 1 µL of Reverse Transcriptase (e.g., SuperScript II).[7]
-
Add 8 µL of the master mix to each RNA/primer tube.
-
Incubate at 42°C for 50-60 minutes.
-
Inactivate the reaction by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
Step 3: Primer Validation This is a critical step for trustworthiness and is essential for accurate data interpretation.
-
Design primers for your target genes (e.g., Tnf-α, Il-6) and at least two stable housekeeping genes (e.g., Gapdh, Actb) using a tool like Primer-BLAST.[8]
-
Prepare a 5-point serial dilution of pooled cDNA from all experimental conditions.
-
Run a qPCR reaction for each primer pair with the serial dilutions.
-
Generate a standard curve by plotting the quantification cycle (Cq) values against the log of the dilution factor.
-
Self-Validation: The amplification efficiency, calculated from the slope of the standard curve, must be between 90% and 110% (-3.6 < slope < -3.1).[6] Additionally, the melt curve analysis should show a single, sharp peak, indicating the amplification of a single specific product.
Step 4: RT-qPCR Reaction
-
Prepare the reaction mix in an optical qPCR plate. For each 20 µL reaction:
-
10 µL of 2X SYBR Green Master Mix
-
1 µL of Forward Primer (5 µM)
-
1 µL of Reverse Primer (5 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-Free Water
-
-
Run the plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s), followed by a melt curve analysis.
Step 5: Data Analysis
-
Use the ΔΔCt (Delta-Delta Ct) method for relative quantification.[9]
-
Normalization: For each sample, calculate ΔCt = (Cq of Target Gene) - (Cq of Housekeeping Gene).
-
Relative to Control: Calculate ΔΔCt = (ΔCt of Treated Sample) - (ΔCt of Stimulated Control Sample).
-
Fold Change: Calculate the fold change as 2-ΔΔCt.
Interpreting the Data
A dose-dependent decrease in the fold change of NF-κB target genes (Tnf-α, Il-6) in the cimiracemate A-treated groups compared to the LPS-stimulated control group would support the initial hypothesis.
| Treatment Group | Target Gene | Avg. Cq | ΔCt (vs. Gapdh) | ΔΔCt (vs. LPS) | Fold Change |
| Unstimulated | Tnf-α | 28.5 | 10.5 | 5.0 | 0.03 |
| LPS (100 ng/mL) | Tnf-α | 23.5 | 5.5 | 0.0 | 1.00 |
| LPS + CimA (1 µM) | Tnf-α | 24.1 | 6.1 | 0.6 | 0.66 |
| LPS + CimA (10 µM) | Tnf-α | 25.4 | 7.4 | 1.9 | 0.27 |
Table 1: Example RT-qPCR data demonstrating a dose-dependent inhibition of Tnf-α mRNA expression by Cimiracemate A (CimA) in LPS-stimulated cells. Data is presented as relative fold change normalized to the LPS-only control.
Orthogonal Validation: Comparison with Western Blotting
While RT-qPCR provides excellent data on gene transcription, it doesn't confirm that these changes translate to the protein level, where biological function occurs. Western blotting is an indispensable orthogonal method to validate the findings from RT-qPCR by quantifying changes in protein expression and activation states (e.g., phosphorylation).[10]
Principle and Rationale
According to our hypothesis, cimiracemate A inhibits the IKK complex, which would prevent the phosphorylation and subsequent degradation of IκBα. This would trap the p65/p50 NF-κB dimer in the cytoplasm. Therefore, a successful validation with Western blotting should show:
-
Reduced phosphorylation of IκBα in cimiracemate A-treated samples.
-
Increased levels of total IκBα (as it is not being degraded).
-
Reduced levels of the p65 subunit in the nuclear fraction.
Experimental Workflow: Western Blotting
Sources
- 1. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 2. Target Validation in Modern Drug Discovery | World BI [worldbigroup.com]
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- 4. elearning.unite.it [elearning.unite.it]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bio-rad.com [bio-rad.com]
- 7. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 8. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Comparative Analysis of Phenylpropanoids in Cimicifuga Species: A Chemotaxonomic and Analytical Guide
Target Audience: Researchers, Analytical Scientists, and Pharmacognosy Professionals Document Type: Technical Comparison & Methodological Guide
Executive Summary
The genus Cimicifuga (syn. Actaea) encompasses several highly valued medicinal species, most notably the North American Cimicifuga racemosa (Black Cohosh) and the Asian species C. foetida, C. dahurica, and C. heracleifolia (collectively known as Shengma in Traditional Chinese Medicine). While triterpene glycosides are frequently highlighted in standardization, phenylpropanoids —specifically hydroxycinnamic acids and their complex esters—are critical drivers of the antioxidant, anti-inflammatory, and vasoactive properties of these botanicals.
This guide provides an objective, data-driven comparison of the phenylpropanoid profiles across key Cimicifuga species. It establishes a chemotaxonomic framework for species differentiation and details a self-validating HPLC-PDA-MS methodology for the precise quantification of these bioactive markers.
Chemotaxonomic Profiling: North American vs. Asian Species
The pharmacological efficacy of Cimicifuga extracts is heavily dependent on the botanical source. Adulteration of C. racemosa products with cheaper Asian species is a persistent issue in the dietary supplement industry. Phenylpropanoids and related phenolic compounds serve as robust discriminatory markers for authenticity 1.
-
Cimicifuga racemosa (Black Cohosh): Characterized by a high abundance of complex cinnamic acid esters, predominantly fukinolic acid and cimicifugic acids A–F 2. Crucially, C. racemosa lacks the chromone derivative cimifugin, making its absence a primary indicator of North American purity.
-
Asian Species (C. foetida, C. dahurica, C. heracleifolia): These species exhibit distinct profiles. While they share simple hydroxycinnamic acids (caffeic, ferulic, and isoferulic acids) with C. racemosa, they are uniquely identified by the presence of cimifugin . Furthermore, comprehensive metabolomic studies indicate that only C. foetida consistently contains the complete tetrad of caffeic acid, ferulic acid, isoferulic acid, and cimifugin 3.
Table 1: Quantitative Distribution of Key Phenylpropanoids & Markers
| Compound Class | Specific Marker | C. racemosa | C. foetida | C. dahurica | C. heracleifolia |
| Hydroxycinnamic Acids | Caffeic Acid | ++ | +++ | ++ | ++ |
| Ferulic Acid | ++ | +++ | ++ | ++ | |
| Isoferulic Acid | +++ | +++ | + | Trace | |
| Cinnamic Acid Esters | Fukinolic Acid | +++ | + | - | - |
| Cimicifugic Acid A/B | +++ | ++ | + | + | |
| Chromones (Differentiator) | Cimifugin | - (Absent) | +++ | +++ | +++ |
(Legend: +++ Highly Abundant, ++ Moderate, + Minor, - Absent/Trace. Data synthesized from validated HPLC-PDA/MS profiling studies 4.)
Biosynthetic Logic and Biological Significance
The structural diversity of phenylpropanoids in Cimicifuga arises from the enzymatic condensation of simple hydroxycinnamic acids with highly oxygenated aliphatic acids (like piscidic or fukiic acid). This reaction is catalyzed by specific acyltransferases, such as ArHPT1 (hydroxycinnamoyl-CoA:piscidic acid hydroxycinnamoyltransferase) 5.
From a pharmacological standpoint, the catechol moieties (ortho-dihydroxyl groups) present in caffeic acid, fukinolic acid, and cimicifugic acids act as potent electron donors. This structural feature is the fundamental cause of their high Reactive Oxygen Species (ROS) scavenging capability and their ability to protect against menadione-induced DNA damage 6.
Figure 1: Biosynthetic logic and downstream bioactivity of phenylpropanoids in Cimicifuga.
Self-Validating Analytical Methodology
To ensure scientific integrity and reproducible quantification of these compounds, a robust HPLC-PDA-MS/MS protocol is required. The following methodology is designed as a self-validating system : it incorporates specific chemical rationales for solvent selection and utilizes orthogonal detection (UV-Vis + Mass Spectrometry) to prevent false positives caused by co-eluting matrix interferences 7.
Figure 2: Validated HPLC-PDA-MS/MS workflow for quantitative phenylpropanoid profiling.
Step-by-Step Protocol & Causality Analysis
Step 1: Sample Extraction
-
Action: Extract 500 mg of pulverized rhizome in 10 mL of 80% Methanol/Water (v/v) via ultrasonication for 30 minutes at room temperature.
-
Causality: 80% Methanol provides the optimal dielectric constant to solvate both the highly polar simple hydroxycinnamic acids (e.g., caffeic acid) and the bulkier, moderately non-polar ester derivatives (e.g., fukinolic acid). Avoiding elevated temperatures prevents the thermal degradation and isomerization of heat-labile cinnamic acid double bonds 8.
Step 2: System Suitability & Internal Standardization
-
Action: Spike the extract with a known concentration of Chlorogenic Acid (Internal Standard) and filter through a 0.45 µm PTFE membrane.
-
Causality: Chlorogenic acid is structurally similar to the target analytes but is generally absent in Cimicifuga species. Its recovery rate validates the extraction efficiency and accounts for any matrix-induced ion suppression during MS detection.
Step 3: Chromatographic Separation
-
Action: Inject 10 µL onto a reversed-phase C18 column (e.g., 250 × 4.6 mm, 5 µm). Use a binary gradient mobile phase: (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
-
Causality: The addition of 0.1% formic acid lowers the mobile phase pH to ~2.7. Because the pKa of the phenolic carboxyl groups is ~4.0–4.5, this acidic environment suppresses ionization, keeping the analytes in their neutral state. This prevents peak tailing and ensures strong, reproducible retention on the hydrophobic C18 stationary phase.
Step 4: Orthogonal Detection (PDA and MS)
-
Action: Monitor UV absorbance continuously at 310 nm via Photodiode Array (PDA). Route the eluent split to an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in negative ion mode.
-
Causality:
-
PDA (310 nm): Specifically targets the conjugated π -electron systems of the cinnamoyl moieties, providing a clean baseline free from non-aromatic triterpene interference.
-
ESI-MS (Negative Mode): Phenolic acids readily lose a proton [M−H]− in negative mode. MS/MS fragmentation yields diagnostic product ions (e.g., cleavage of the ester bond in fukinolic acid yields a prominent caffeic acid fragment at m/z 179), ensuring absolute structural confirmation even if baseline resolution is compromised.
-
Conclusion
The comparative analysis of phenylpropanoids is non-negotiable for the rigorous quality control and pharmacological evaluation of Cimicifuga species. By leveraging the distinct accumulation patterns of fukinolic acid, cimicifugic acids, and cimifugin, researchers can confidently authenticate C. racemosa against its Asian counterparts. Implementing the causally-driven HPLC-PDA-MS workflow outlined above ensures that quantitative data is both highly reproducible and scientifically unimpeachable.
References
-
Jiang, B., Kronenberg, F., Nuntanakorn, P., Qiu, M. H., & Kennelly, E. J. (2006). Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry. 1
-
Nuntanakorn, P., Jiang, B., Yang, H., Cervantes-Cervantes, M., Kronenberg, F., & Kennelly, E. J. (2007). Analysis of Polyphenolic Compounds and Radical Scavenging Activity of Four American Actaea Species. Phytochemical Analysis. 2
-
He, K., et al. (2006). Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products. Journal of Chromatography A. 3
-
Lu, Y., et al. (2023). A comprehensive strategy integrating metabolomics with DNA barcoding for discovery of combinatorial discriminatory quality markers: A case of Cimicifuga foetida and Cimicifuga dahurica. Arabian Journal of Chemistry. 4
-
Petersen, M., et al. (2019). Actaea racemosa (syn. Cimicifuga racemosa) is known to contain triterpene lactone glycosides and cimicifugic acids. ResearchGate / Plant Science. 5
-
Burdette, J. E., et al. (2002). Black Cohosh (Cimicifuga racemosa L.) Protects against Menadione-Induced DNA Damage through Scavenging of Reactive Oxygen Species. Journal of Agricultural and Food Chemistry. 6
-
Mukhopadhyay, S., et al. (2002). High-performance liquid chromatographic analysis of Black Cohosh (Cimicifuga racemosa) constituents with in-line evaporative light scattering and photodiode array detection. Analytica Chimica Acta. 7
-
Jiang, B., Kronenberg, F., Balick, M. J., & Kennelly, E. J. (2008). Stability Evaluation of Selected Polyphenols and Triterpene Glycosides in Black Cohosh. Journal of Agricultural and Food Chemistry. 8
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- 4. A comprehensive strategy integrating metabolomics with DNA barcoding for discovery of combinatorial discriminatory quality markers: A case of <i>Cimicifuga foetida</i> and <i>Cimicifuga dahurica</i> - Arabian Journal of Chemistry [arabjchem.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Cross-Validation of Cimiracemate A Purity: A Comparative Guide on HPLC-UV vs. qNMR
Cimiracemate A is a highly bioactive phenylpropanoid ester predominantly isolated from the rhizomes of Cimicifuga racemosa (black cohosh)[1]. In preclinical drug development, it has demonstrated potent anti-inflammatory properties, notably suppressing lipopolysaccharide (LPS)-induced TNF-α production in primary human blood macrophages[1]. Because cimiracemate A serves as both a pharmacological lead compound and a critical analytical marker for standardizing Cimicifuga botanical extracts[2], establishing its absolute chemical purity is a foundational requirement for any downstream assay.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of cimiracemate A. As a Senior Application Scientist, I will outline why relying on a single analytical technique is a critical vulnerability and how employing both creates a self-validating, robust analytical system.
The Causality of Analytical Choice: Why Cross-Validate?
Relying solely on HPLC-UV for purity assessment introduces a significant blind spot. HPLC provides relative purity based on area normalization. This inherently assumes that all impurities absorb UV light at the same wavelength and possess the same molar extinction coefficient as the target analyte[1]. Furthermore, to quantify absolute mass via HPLC, you must already possess a certified reference standard of cimiracemate A, creating a circular dependency.
To break this dependency, we cross-validate with 1H-qNMR . Unlike chromatography, qNMR is a primary ratio method. The signal intensity (area under the curve) of a given proton resonance is directly proportional to the number of nuclei producing that signal, regardless of the molecule's overall chemical structure[3]. By utilizing a universal internal standard (e.g., maleic acid) with a known absolute purity, qNMR provides an absolute mass fraction without requiring a specific cimiracemate A reference standard[3].
Together, these methods form a self-validating system : qNMR establishes the absolute mass-balance truth, while HPLC-UV confirms the absence of structurally similar, co-eluting impurities that might overlap in the NMR spectrum[4].
Mandatory Visualization: The Cross-Validation Workflow
The following workflow illustrates how parallel data streams from HPLC and qNMR are reconciled to certify the absolute purity of a cimiracemate A batch.
Figure 1: Self-validating cross-validation workflow for cimiracemate A purity using HPLC-UV and qNMR.
Experimental Protocols
Protocol A: HPLC-UV Relative Purity Analysis
Rationale: Cimiracemate A possesses a conjugated aromatic system with distinct UV absorbance maxima at 290 nm and 325 nm[1]. A reversed-phase C18 system effectively separates it from other phenolic compounds and triterpene glycosides found in Cimicifuga extracts[2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the cimiracemate A batch in 1.0 mL of HPLC-grade Acetonitrile:Water (1:1, v/v)[2]. Vortex until fully dissolved and filter through a 0.22 μm PTFE syringe filter.
-
Chromatographic Setup: Utilize a reversed-phase C18 column (e.g., 250 × 4.6 mm, 5 μm particle size) maintained at 30 °C[1].
-
Mobile Phase Gradient:
-
Detection: Set the photodiode array (PDA) detector to monitor the specific absorbance maxima of cimiracemate A at 290 nm and 325 nm[1].
-
Data Processing: Integrate all peaks excluding the solvent front. Calculate relative purity using the area normalization method: (Area of Cimiracemate A / Total Peak Area) × 100.
Protocol B: 1H-qNMR Absolute Purity Analysis
Rationale: qNMR requires an internal standard (IS) whose NMR signals do not overlap with the analyte. Cimiracemate A has distinct aromatic protons (δ 6.5–7.5 ppm). Maleic acid (singlet at δ 6.26 ppm) serves as an excellent, non-overlapping IS[5].
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Weigh exactly 5.00 mg of cimiracemate A and 1.00 mg of a certified reference standard (e.g., Maleic Acid, purity >99.9%) using a calibrated microbalance (d = 0.001 mg)[3].
-
Sample Preparation: Co-dissolve the analyte and IS in 0.6 mL of deuterated methanol (CD3OD). Transfer the clear solution to a 5 mm precision NMR tube[5].
-
NMR Acquisition Parameters (Critical Step):
-
Relaxation Delay (D1): Must be set to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 ≥ 30 seconds) to ensure complete magnetization recovery and accurate integration[5].
-
Pulse Angle: 90° pulse for maximum signal-to-noise ratio.
-
Number of Scans (NS): Minimum of 64 scans to achieve a Signal-to-Noise Ratio (SNR) > 150, which is required for precision[6].
-
-
Integration: Phase and baseline correct the spectrum manually. Integrate the IS peak (δ 6.26 ppm) and a distinct, well-resolved aromatic proton peak of cimiracemate A.
-
Calculation: Determine absolute purity using the mass ratio equation: P_analyte = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (W_IS / W_analyte) × P_IS (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity).
Comparative Data: HPLC-UV vs. qNMR
The following table synthesizes the quantitative performance metrics of both techniques, illustrating why they must be used in tandem to cross-validate the purity of complex natural products like cimiracemate A.
| Performance Metric | HPLC-UV | 1H-qNMR | Advantage / Limitation |
| Purity Type | Relative (Area %) | Absolute (Mass Fraction) | qNMR determines true mass; HPLC determines chromatographic purity[4]. |
| Reference Standard | Requires specific Cimiracemate A standard | Requires universal IS (e.g., Maleic Acid) | qNMR circumvents the need for rare/expensive analyte standards[3]. |
| Sensitivity (LOD) | High (~0.025 µg/mL) | Moderate (~0.48 mg/0.7 mL) | HPLC is superior for detecting trace-level impurities[6]. |
| Accuracy | Dependent on UV extinction coefficients | Highly accurate (< 1% error) | qNMR response is universally proportional to molar concentration[3]. |
| Specificity | High (Separates structural isomers) | Moderate (Risk of signal overlap) | HPLC resolves isomers that qNMR might integrate together[4]. |
| Sample Recovery | Destructive | Non-destructive | qNMR allows the recovery of the precious cimiracemate A sample[3]. |
Conclusion
For the rigorous qualification of cimiracemate A, neither HPLC-UV nor qNMR should be used in isolation. HPLC-UV offers the resolving power to detect trace impurities and structural isomers but falls short in establishing an absolute mass fraction without a pre-existing standard. Conversely, qNMR provides an intrinsically reliable, primary ratio measurement of absolute purity but can be blind to trace impurities hidden under baseline noise or overlapping signals. By executing the cross-validation workflow detailed above, researchers can establish a self-validating, unimpeachable purity profile for cimiracemate A, ensuring the integrity of subsequent pharmacological assays.
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Cimiracemate A: A Comparative Analysis of In Vitro and In Vivo Anti-Inflammatory Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Bridging the Gap Between Cell-Based Assays and Whole-Organism Responses
In the quest for novel anti-inflammatory therapeutics, natural products remain a vital source of chemical diversity and biological activity. Cimiracemate A, a prominent phenylpropanoid ester derivative isolated from species of the Cimicifuga (black cohosh) genus, has been identified as a key bioactive constituent responsible for the traditional anti-inflammatory uses of these plants.[1][2][3] This guide provides a comprehensive comparison of the known in vitro anti-inflammatory activity of cimiracemate A with the in vivo effects observed with extracts containing this compound. Understanding the distinctions and correlations between these two assessment modalities is crucial for predicting clinical efficacy and guiding future drug development efforts.
While in vitro assays offer a controlled environment to elucidate specific molecular mechanisms, they lack the complexity of a whole biological system. Conversely, in vivo studies provide a more holistic view of a compound's effects, encompassing metabolism, distribution, and systemic responses, but can sometimes obscure the precise mechanism of action.[4] This guide will delve into the available experimental data for cimiracemate A, presenting a clear picture of its current standing as an anti-inflammatory agent and highlighting the areas ripe for further investigation.
In Vitro Anti-Inflammatory Activity of Cimiracemate A: A Mechanistic Deep Dive
The anti-inflammatory properties of cimiracemate A have been investigated in cell-based models, providing valuable insights into its mechanism of action at the molecular level. The primary focus of these studies has been on its ability to modulate key inflammatory pathways in immune cells.
Suppression of Pro-Inflammatory Cytokine Production
A pivotal study demonstrated that cimiracemate A effectively suppresses the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, in human primary blood macrophages stimulated with lipopolysaccharide (LPS).[2][3] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory cascade.[5]
The inhibitory effect of cimiracemate A on TNF-α production was found to be concentration-dependent.[2][3] This targeted suppression of a critical inflammatory mediator underscores the therapeutic potential of cimiracemate A.
| In Vitro Assay | Cell Type | Stimulant | Key Finding | Reference |
| TNF-α Production | Human Primary Blood Macrophages | Lipopolysaccharide (LPS) | Cimiracemate A (140 μM) suppressed TNF-α production by 47 ± 19% (at 1 ng/mL LPS) and 58 ± 30% (at 10 ng/mL LPS). | [2][3] |
Modulation of the NF-κB Signaling Pathway
The mechanism underlying the suppression of TNF-α by cimiracemate A involves the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α.[6] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by agents like LPS, a signaling cascade is initiated, leading to the translocation of NF-κB into the nucleus, where it binds to DNA and initiates the transcription of target genes.[7]
Research has shown that cimiracemate A prevents the nuclear translocation of NF-κB, thereby inhibiting its ability to drive the expression of pro-inflammatory cytokines.[1] This action on a central hub of inflammatory signaling highlights the significant potential of cimiracemate A as an anti-inflammatory agent.
Comparative Analysis: Connecting the Dots Between In Vitro and In Vivo Data
The available evidence strongly suggests that cimiracemate A possesses significant anti-inflammatory properties. Its in vitro activity, characterized by the suppression of TNF-α via inhibition of the NF-κB pathway, provides a solid mechanistic foundation for its observed effects.
The lack of specific in vivo data for isolated cimiracemate A represents a critical knowledge gap. While the positive results from Cimicifuga racemosa extract studies are encouraging, several factors must be considered when extrapolating these findings to the single compound:
-
Synergistic Effects: The anti-inflammatory activity of the extract could be the result of synergistic interactions between cimiracemate A and other constituents.
-
Pharmacokinetics: The bioavailability, metabolism, and distribution of cimiracemate A when administered as a pure compound versus as part of an extract are unknown. [8][9][10]These pharmacokinetic properties are critical determinants of in vivo efficacy.
-
Dosage: Without dedicated in vivo studies, the effective dose of pure cimiracemate A required to elicit an anti-inflammatory response remains to be established.
Future Directions and Implications for Drug Development
The compelling in vitro data for cimiracemate A warrants further investigation to bridge the gap to in vivo efficacy. The following steps are crucial for advancing cimiracemate A as a potential therapeutic agent:
-
In Vivo Efficacy Studies: Conducting studies with purified cimiracemate A in established animal models of inflammation, such as the carrageenan-induced paw edema model, is a primary priority. This will provide direct evidence of its in vivo anti-inflammatory activity and allow for the determination of an effective dose range.
-
Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of cimiracemate A is essential to understand its behavior in a biological system and to optimize dosing strategies.
-
Mechanism of Action in Other Cell Types: Expanding in vitro studies to other immune and non-immune cell types involved in inflammation will provide a more comprehensive understanding of its cellular targets.
-
Target Identification: Further molecular studies to pinpoint the direct binding partners of cimiracemate A within the NF-κB signaling pathway could facilitate the design of more potent and specific derivatives.
Conclusion
Cimiracemate A stands out as a promising natural product with well-defined in vitro anti-inflammatory activity, primarily through the suppression of TNF-α production via modulation of the NF-κB pathway. While direct in vivo evidence for the isolated compound is currently lacking, studies on Cimicifuga racemosa extracts suggest that this in vitro activity may translate to a systemic anti-inflammatory effect. The path forward for the development of cimiracemate A as a therapeutic agent is clear: a concerted effort to conduct rigorous in vivo efficacy and pharmacokinetic studies is necessary to unlock its full potential in the management of inflammatory disorders.
Experimental Protocols
In Vitro: LPS-Induced TNF-α Release in Human Macrophages
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages. Culture the macrophages in appropriate media until they are ready for the experiment.
-
Treatment: Pre-incubate the macrophage cultures with varying concentrations of cimiracemate A for a specified period (e.g., 1-2 hours).
-
Stimulation: Add lipopolysaccharide (LPS) to the cultures at a concentration known to induce a robust TNF-α response (e.g., 1-10 ng/mL). [11][12]4. Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for TNF-α production and secretion.
-
Quantification: Collect the cell culture supernatants and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., control, vehicle, cimiracemate A at different doses, and a positive control like indomethacin). Administer the respective treatments orally or intraperitoneally. 3. Induction of Edema: After a set time post-treatment (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat. [13]4. Measurement of Paw Volume: Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001, May 15). DOI. [Link]
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In Vitro NF-kB Activation Assay. (2023). Bio-protocol. [Link]
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Carrageenan-induced paw edema assay. (2017). Bio-protocol. [Link]
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Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review. (2024, May 7). PMC. [Link]
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Identification of the Bioactive Constituent and Its Mechanisms of Action in Mediating the Anti-Inflammatory Effects of Black Cohosh and Related Cimicifuga species on Human Primary Blood Macrophages. (2009, October 16). ACS Publications. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). PMC. [Link]
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Identification of the bioactive constituent and its mechanisms of action in mediating the anti-inflammatory effects of black cohosh and related Cimicifuga species on human primary blood macrophages. (2009, November 12). PubMed. [Link]
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What will be the best way to test NFkb activation via western blot? (2024, July 19). ResearchGate. [Link]
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Anti Allergic Effects of Cimicifuga Racemosa on Allergic Models. (2006, April 25). KoreaScience. [Link]
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Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages. (2021, June 27). Open Access Macedonian Journal of Medical Sciences. [Link]
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In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. ResearchGate. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. PES College of Pharmacy. [Link]
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Regulation of Lipopolysaccharide-Induced Translation of Tumor Necrosis Factor-Alpha by the Toll-Like Receptor 4 Adaptor Protein TRAM. (2015). PMC. [Link]
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LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. (2009). PMC. [Link]
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Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKA. (2012). ResearchGate. [Link]
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comparing cimiracemate A extraction methods for maximum yield
Optimizing Cimiracemate A Recovery: A Comparative Guide to Extraction Methodologies
Cimiracemate A is a highly bioactive phenylpropanoid ester isolated from the roots and rhizomes of Cimicifuga racemosa (Black Cohosh). Recognized for its potent anti-inflammatory properties and reactive oxygen species (ROS) scavenging capabilities, it has become a critical target molecule for drug development professionals and analytical chemists[1]. Because cimiracemate A exists alongside a complex matrix of triterpenoid glycosides, tannins, and other structurally similar cinnamates, achieving maximum extraction yield and purity requires a highly strategic, phase-selective approach.
This guide objectively compares the leading extraction methodologies, detailing the thermodynamic and chemical causality behind each step to ensure researchers can achieve maximum yield with reproducible, self-validating workflows.
The Pharmacological Imperative
Before optimizing the extraction, it is crucial to understand the target molecule's structural and functional value. Cimiracemate A acts as a potent immunomodulator. At concentrations of ~140 μM, it significantly suppresses lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in primary blood macrophages[2]. Mechanistically, this suppression is achieved by downregulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappaB (NF-κB) signaling pathways[2],[3].
Fig 1: Cimiracemate A inhibits TNF-α production via MAPK and NF-κB pathway modulation.
Comparative Analysis of Extraction Paradigms
Historically, researchers have relied on two primary paradigms for isolating phenylpropanoids from Cimicifuga species: Direct Methanolic Extraction and Aqueous-Sonication with Phase Partitioning .
1. Direct Methanolic Extraction (The Broad-Spectrum Approach) Pioneered in earlier antioxidant profiling studies, this method involves extracting milled rhizomes directly with 100% methanol or a methanol/water mixture, followed by successive partitioning with ethyl acetate (EtOAc) and n-butanol (n-BuOH)[4].
-
The Flaw: While methanol is an excellent universal solvent, it is too efficient. It co-extracts a massive load of highly lipophilic cycloartenol-type triterpenoids (e.g., actein) and chlorophyll[1],[5]. This severely clogs downstream silica columns, requiring excessive chromatographic steps (polyamide columns, low-pressure C18, and semipreparative HPLC) which ultimately degrades the final yield of the minor component cimiracemate A down to single-digit milligrams per 250g of extract[4].
2. Aqueous-Sonication & Partitioning (The Bioassay-Guided Approach) Developed by and patented for its efficiency, this method utilizes water as the primary extraction solvent combined with continuous sonication, followed by targeted liquid-liquid partitioning with EtOAc[6],[2].
-
The Advantage: Cimiracemate A is a moderately polar ester. By extracting with water first, the highly lipophilic triterpenes are left behind in the solid plant matrix. When the aqueous extract is subsequently partitioned with EtOAc, cimiracemate A selectively crosses the phase boundary into the organic layer, leaving highly polar polysaccharides and proteins in the aqueous waste[2]. This "polarity window" acts as a massive primary purification step, drastically increasing the relative yield and preserving the structural integrity of the ester bonds.
Quantitative Methodological Comparison
| Methodology | Primary Extraction Solvent | Phase Partitioning Strategy | Downstream Purification | Yield Efficiency | Target Application |
| Aqueous-Sonication (Bioassay-Guided) | Milli-Q Water (1:5 w/v) | EtOAc, Hexane, n-BuOH | Silica Gel + RP-HPLC (C18) | Highest (Optimal preservation of ester bonds) | Targeted isolation for therapeutic drug development |
| Direct Methanolic Extraction | 100% Methanol | EtOAc, n-BuOH | Polyamide + Semiprep C18 HPLC | Moderate (Co-extracts heavy lipophilic load) | Broad-spectrum antioxidant profiling |
| Sequential Multi-Solvent | EtOAc → MeOH → 50% aq MeOH | None (Direct concentration) | None (Crude profiling) | Low (High crude mass, low target purity) | General phytochemical screening |
The High-Yield Protocol: Aqueous-Sonication & Partitioning
To achieve maximum yield of cimiracemate A, the following protocol synthesizes the optimized parameters from the bioassay-guided fractionation scheme[2]. Every step is designed with a self-validating checkpoint to ensure the integrity of the workflow.
Step 1: Matrix Disruption via Acoustic Cavitation
-
Action: Suspend milled C. racemosa rhizomes in milli-Q water at a 1:5 (w/v) ratio. Subject the suspension to continuous sonication for 1 hour at room temperature[2].
-
Causality: Acoustic cavitation generates localized shear forces that mechanically rupture the rigid cellulosic cell walls of the rhizome. This drastically accelerates the mass transfer of intracellular constituents into the solvent without the thermal degradation associated with traditional refluxing.
-
Self-Validation: Measure the Brix (total dissolved solids) of the supernatant before and after sonication. A plateau in the Brix value confirms that maximum intracellular extraction has been achieved.
Step 2: Primary Liquid-Liquid Partitioning
-
Action: Filter the aqueous supernatant through analytical filter paper. Partition the filtrate three times with an equal volume of ethyl acetate (EtOAc) (1:1 ratio)[2]. Concentrate the EtOAc extract to dryness in vacuo at 35 °C[2].
-
Causality: EtOAc has the exact dielectric constant needed to pull the moderately polar phenylpropanoid esters across the phase boundary, effectively isolating them from the heavy aqueous matrix of sugars and proteins.
-
Self-Validation: Run an aliquot of the dried EtOAc residue on UPLC-ESI-MS. The presence of a distinct peak with an [M-H]- ion at m/z 357 confirms the successful partitioning of cimiracemate A[2]. If this peak is missing, the aqueous phase may be too alkaline; adjust to pH 5 to suppress phenolic ionization and repeat the partition.
Step 3: Defatting and Fractionation
-
Action: Reconstitute the dried EtOAc residue in methanol (MeOH) and partition with hexane (n-C6H14)[2].
-
Causality: Hexane removes residual highly lipophilic interferences (waxes and non-polar lipids) that would otherwise foul the stationary phase during downstream chromatography[2].
Step 4: RP-HPLC Purification
-
Action: Subject the active fraction to reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column (e.g., Lichrospher 100 RP C18 EC 5 μm, 250 × 4.6 mm ID)[2]. Use a gradient elution from 25% acetonitrile (CH3CN) to 90% CH3CN in water at a flow rate of 1 mL/min[2].
-
Causality: The C18 stationary phase resolves the remaining structurally similar cinnamates based on subtle differences in hydrophobicity. The gradient elution ensures sharp peak shapes and prevents late-eluting compounds from band broadening.
-
Self-Validation: Monitor the eluate using a fast-scanning photodiode array (PDA) detector set at 210, 254, and 280 nm[2]. Cimiracemate A will elute as a distinct peak at approximately 6 minutes[2]. Collect this fraction and verify >95% purity via NMR spectroscopy.
Fig 2: Bioassay-guided extraction workflow for maximum yield of Cimiracemate A.
References
-
Yang, L. H., et al. (2009). "Identification of the Bioactive Constituent and Its Mechanisms of Action in Mediating the Anti-Inflammatory Effects of Black Cohosh and Related Cimicifuga species on Human Primary Blood Macrophages." Journal of Medicinal Chemistry, 52(21), 6707-6715. URL:[Link]
- Lau, S. Y. A., & Yang, L. H. (2014). "Efficient isolation of cimiracemate A, and methods of use." US Patent No. 8,633,332.
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Burdette, J. E., et al. (2002). "Black Cohosh (Cimicifuga racemosa L.) Protects against Menadione-Induced DNA Damage through Scavenging of Reactive Oxygen Species: Bioassay-Directed Isolation and Characterization of Active Principles." Journal of Agricultural and Food Chemistry, 50(24), 7022-7028. URL:[Link]
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The University of Hong Kong (2015). "Next Generation Anti-Inflammatory Drug - Innovation Showcase." KE Newsletter. URL: [Link]
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Navigating the Disposal of Cimiracemate A: A Guide for Laboratory Professionals
For researchers and drug development professionals, the proper management and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental stewardship. Cimiracemate A, a racemic mixture with a complex molecular architecture, requires a careful and informed approach to its disposal. In the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive framework for its safe handling and disposal, grounded in established principles of chemical safety and regulatory compliance.
Understanding Cimiracemate A: A Structural Perspective
-
Aromatic Compounds: Many aromatic compounds exhibit some level of toxicity.
-
Ethers: Ethers are known to form explosive peroxides upon prolonged exposure to air and light.[2][3][4][5]
-
Esters and Lactones: While often less reactive, these functional groups can undergo hydrolysis, and their biological and environmental impact can vary.
Given these structural features, and in the absence of contrary data, Cimiracemate A should be treated as a potentially hazardous substance.
Hazard Assessment and Classification: A Precautionary Approach
The first step in proper chemical disposal is a thorough hazard assessment. In the United States, the Environmental Protection Agency (EPA) defines hazardous waste based on specific characteristics: ignitability, corrosivity, reactivity, and toxicity.[6][7][8]
Based on its chemical structure, Cimiracemate A is unlikely to be ignitable, corrosive, or reactive under standard laboratory conditions. However, the potential for toxicity cannot be dismissed without specific data. Therefore, it is prudent to manage Cimiracemate A as a toxic hazardous waste.
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a comprehensive hazard communication system, chemicals are classified based on their physical, health, and environmental hazards.[9][10][11][12] Without specific data for Cimiracemate A, a definitive GHS classification is not possible. However, based on its structural components, it could potentially fall under hazard classes such as "Acute Toxicity" or "Hazardous to the Aquatic Environment."
Proper Disposal Procedures for Cimiracemate A
The following step-by-step protocol is designed to ensure the safe and compliant disposal of Cimiracemate A from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling Cimiracemate A, ensure appropriate PPE is worn:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds)
-
A laboratory coat
Step 2: Waste Segregation and Collection
-
Do not dispose of Cimiracemate A down the drain or in regular trash.
-
Cimiracemate A waste, whether in solid form or dissolved in a solvent, should be collected in a designated hazardous waste container.
-
The container must be made of a material compatible with the waste. A high-density polyethylene (HDPE) or glass container is recommended.
-
If Cimiracemate A is in a solvent, the solvent itself must be considered when determining the appropriate waste stream. Halogenated and non-halogenated solvent wastes should be segregated.
Step 3: Labeling of Hazardous Waste
Proper labeling is a critical component of safe waste management. The label on the hazardous waste container for Cimiracemate A must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Cimiracemate A"
-
The CAS number: "478294-16-5"
-
A clear indication of the potential hazards. In the absence of specific data, it is best to indicate "Toxic".
-
The accumulation start date (the date the first drop of waste was added to the container).
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
The labeled hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The container must be kept closed at all times, except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 5: Arranging for Disposal
-
Once the hazardous waste container is full, or has been in the SAA for the maximum allowed time (this varies by jurisdiction and generator status), it must be transferred to a central accumulation area for pickup by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Ensure all required paperwork, including a waste profile sheet if necessary, is completed accurately.
The Logic of Safe Disposal: A Visual Guide
The decision-making process for the proper disposal of a novel chemical like Cimiracemate A can be visualized as follows:
Figure 1. Decision workflow for the disposal of Cimiracemate A.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of chemical waste is a cornerstone of a robust laboratory safety program. For novel compounds like Cimiracemate A, where specific hazard data may be limited, a conservative and precautionary approach is essential. By following the principles of hazard assessment, proper segregation, clear labeling, and compliant storage, researchers can ensure that their work is conducted not only at the cutting edge of science but also with the utmost respect for safety and environmental protection.
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